Revefenacin
Description
This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.
This compound is a synthetic anticholinergic agent that is used as a once daily, nebulized inhalant for maintenance treatment of patients with chronic obstructive pulmonary disease. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for chronic obstructive pulmonary disease and airway obstruction and has 2 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWDCIFZSGNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027775 | |
| Record name | Revefenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
< 1 mg/ml | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864750-70-9 | |
| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Revefenacin [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Revefenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVEFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preamble: A Senior Application Scientist's Perspective
An In-depth Technical Guide on the Core Mechanism of Action of Revefenacin in Chronic Obstructive Pulmonary Disease (COPD)
In the landscape of chronic obstructive pulmonary disease (COPD) therapeutics, the development of long-acting muscarinic antagonists (LAMAs) has been a significant advancement. This guide provides a detailed exploration of the mechanism of action of this compound, a novel LAMA, intended for an audience of researchers, scientists, and drug development professionals. We will dissect its molecular interactions, cellular effects, and the experimental validation that underpins its clinical use. The structure of this document is designed to logically unfold the scientific narrative of this compound, from its fundamental pharmacology to its therapeutic application.
The Cholinergic System in COPD Pathophysiology: The Rationale for Muscarinic Antagonism
COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities. A key feature of COPD is increased bronchomotor tone, which is largely mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). In the airways, ACh binds to muscarinic receptors on the airway smooth muscle, leading to bronchoconstriction. In patients with COPD, there is an increase in cholinergic tone, making it a prime target for therapeutic intervention.
Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5). In the human lung, the M1, M2, and M3 subtypes are of particular importance:
-
M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.
-
M2 Receptors: Found on postganglionic nerve endings, they act as autoreceptors, inhibiting further ACh release in a negative feedback loop.
-
M3 Receptors: Predominantly located on airway smooth muscle cells, their stimulation by ACh is the primary cause of bronchoconstriction.
The therapeutic goal for a LAMA in COPD is to selectively block the M3 receptors to induce bronchodilation, while minimizing effects on other muscarinic receptor subtypes, particularly the M2 receptor, to avoid unwanted side effects.
This compound: Molecular Mechanism of Action
This compound is a long-acting muscarinic antagonist that elicits its therapeutic effect through competitive inhibition of acetylcholine at muscarinic receptors in the airways. Its primary mechanism of action is the blockade of M3 receptors on airway smooth muscle, which prevents acetylcholine-induced bronchoconstriction and leads to bronchodilation.
Receptor Binding Profile and Selectivity
The efficacy and safety profile of a LAMA is intimately tied to its binding affinity and selectivity for the different muscarinic receptor subtypes. This compound has demonstrated a high affinity for the M3 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| M1 | 0.85 | 1.1 |
| M2 | 1.1 | 1.5 |
| M3 | 0.18 | 0.25 |
| M4 | 0.92 | 1.3 |
| M5 | 1.2 | 1.8 |
Data presented is a representative summary from preclinical studies.
While the equilibrium binding affinities for M2 and M3 receptors are similar, this compound exhibits kinetic selectivity for the M3 receptor. This is characterized by a slower dissociation rate from the M3 receptor compared to the M2 receptor. This prolonged M3 receptor blockade is a key contributor to its long duration of action, allowing for once-daily dosing.
Downstream Signaling Pathway
The binding of this compound to the M3 receptor on airway smooth muscle cells antagonizes the Gq/11 protein-coupled signaling cascade that is normally initiated by acetylcholine.
Caption: Signaling pathway of this compound at the M3 muscarinic receptor in airway smooth muscle.
As illustrated, acetylcholine binding to the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. This compound competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream cascade and promoting bronchodilation.
Experimental Validation of this compound's Mechanism of Action
The mechanistic claims for this compound are substantiated by a range of preclinical and clinical studies. Here, we detail the methodologies of key experiments that have been instrumental in characterizing its pharmacological profile.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a drug for its target receptor.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
-
Preparation of Membranes:
-
Cell lines stably expressing human M1, M2, or M3 receptors are cultured and harvested.
-
The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes.
-
The membrane pellets are washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the muscarinic receptors.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These experiments assess the functional consequences of receptor binding, such as smooth muscle contraction or relaxation.
Protocol: In Vitro Organ Bath Study on Isolated Guinea Pig Trachea
-
Tissue Preparation:
-
Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissues are connected to an isometric force transducer to measure changes in muscle tension.
-
-
Contraction and Antagonism:
-
A cumulative concentration-response curve to a contractile agonist (e.g., carbachol, a stable analog of acetylcholine) is generated to establish a baseline contractile response.
-
The tissues are then washed and pre-incubated with a specific concentration of this compound for a predetermined period.
-
A second cumulative concentration-response curve to the contractile agonist is then generated in the presence of this compound.
-
-
Data Analysis:
-
The rightward shift in the concentration-response curve in the presence of this compound is indicative of competitive antagonism.
-
The pA2 value, a measure of the antagonist's potency, is calculated from these shifts.
-
Caption: Experimental workflow for the characterization of this compound.
Clinical Implications and Therapeutic Significance
The detailed understanding of this compound's mechanism of action provides a strong rationale for its use in the management of COPD. Its high affinity and kinetic selectivity for the M3 receptor translate into potent and sustained bronchodilation. This allows for effective relief of symptoms and improvement in lung function with a once-daily dosing regimen. The selectivity profile of this compound is also important for its safety, as minimizing interaction with M2 receptors may reduce the potential for cardiovascular side effects.
Conclusion
This compound is a long-acting muscarinic antagonist with a well-defined mechanism of action that is highly relevant to the pathophysiology of COPD. Through its high-affinity binding and kinetic selectivity for the M3 muscarinic receptor on airway smooth muscle, it effectively inhibits acetylcholine-induced bronchoconstriction, leading to sustained bronchodilation. This mechanism has been rigorously validated through a comprehensive suite of preclinical and clinical studies, establishing this compound as an important therapeutic option for patients with COPD. The continued investigation into the nuances of its molecular interactions will further enhance our understanding and optimization of LAMA therapy in respiratory diseases.
The Preclinical Pharmacology of Revefenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the preclinical pharmacology of revefenacin, a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Designed for professionals in the field of respiratory drug discovery and development, this document delves into the core mechanisms, experimental validation, and safety profile of this compound, offering a comprehensive understanding of its pharmacological attributes that underpin its clinical efficacy.
I. Introduction: The Rationale for a Nebulized LAMA
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key pathophysiological feature of COPD is increased cholinergic tone, leading to bronchoconstriction and mucus hypersecretion, primarily mediated by acetylcholine acting on muscarinic receptors in the airways. Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD maintenance therapy, providing sustained bronchodilation by blocking the effects of acetylcholine.
This compound (brand name Yupelri®) was developed to address the need for a once-daily, nebulized LAMA, particularly for patients who may have difficulty using handheld inhalers.[1][2] Its preclinical development focused on achieving potent and sustained M3 receptor antagonism in the lungs with minimal systemic exposure to mitigate off-target anticholinergic side effects.[3][4]
II. Mechanism of Action: Selective and Sustained Muscarinic Receptor Blockade
This compound is a competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5][6][7] Its therapeutic effect in COPD is primarily mediated through the blockade of M3 muscarinic receptors located on airway smooth muscle, leading to bronchodilation.[1][8]
A distinguishing feature of this compound is its kinetic selectivity for the M3 receptor over the M2 receptor.[4][5][9] While it displays high affinity for both receptor subtypes, its dissociation from the M3 receptor is significantly slower than from the M2 receptor. This kinetic selectivity is crucial, as M2 receptors on presynaptic cholinergic nerve terminals function as autoreceptors, inhibiting further acetylcholine release. Prolonged blockade of M2 receptors could paradoxically increase acetylcholine release and counteract the bronchodilatory effect of M3 receptor antagonism. The slower offset from M3 receptors ensures a sustained duration of action, supporting once-daily dosing.[1][9]
Signaling Pathway of Muscarinic Receptor Antagonism
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 3. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
Revefenacin: A Comprehensive Technical Guide on its Chemical Structure, Physicochemical Properties, and Pharmacological Profile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Revefenacin, marketed under the brand name Yupelri®, is a tertiary amine biphenyl carbamate and the first once-daily, nebulized long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Its development marked a significant advancement in COPD therapy, offering a new treatment modality for patients who may have difficulty with handheld inhalers.[4] This guide provides an in-depth analysis of the chemical architecture, physicochemical characteristics, and the nuanced pharmacological profile of this compound, offering insights into its design as a lung-selective bronchodilator with minimized systemic effects.
Chemical Identity and Molecular Structure
This compound is a synthetic anticholinergic agent with a complex molecular structure designed for potent and sustained muscarinic receptor antagonism.[5]
-
IUPAC Name : [1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate.[1][6]
-
CAS Number : 864750-70-9.[1]
Molecular Structure Visualization
The structure of this compound features several key functional groups that dictate its pharmacological activity and metabolic fate.
Caption: 2D structural representation of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its formulation as an aqueous solution for nebulization and its behavior in biological systems.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [8][9] |
| Molecular Formula | C₃₅H₄₃N₅O₄ | [1][7][8] |
| Molecular Weight | 597.76 g/mol | [1][7][8] |
| Solubility | Slightly soluble in water. Highly soluble in aqueous buffered solution at pH 5.0. | [8][10] |
| Boiling Point | 777.5 °C at 760 mmHg (Predicted) | [1] |
| LogP | 3.22 (Predicted) | [1][11] |
| Polar Surface Area | 108.21 Ų | [7][11] |
| Chemical Stability | Stable under recommended storage conditions. | [12] |
The drug product is a sterile, clear, colorless, isotonic aqueous solution formulated at a pH of 5.0 with sodium chloride, citric acid, and sodium citrate.[9][10] This formulation ensures compatibility with nebulization systems and physiological acceptability.
Structural Insights: The "Soft Drug" Design
A key innovation in the molecular design of this compound is the incorporation of a "soft-drug" concept.[1][6] This principle involves designing a molecule that is active at its target site but is rapidly metabolized into an inactive or significantly less active form upon entering systemic circulation.
For this compound, the critical structural feature is the labile primary amide on the piperidine ring.[1][6] In vitro and in vivo data confirm that this compound is primarily metabolized through the hydrolysis of this amide to form its major, active carboxylic acid metabolite.[8] This rapid systemic clearance is a deliberate design feature intended to minimize the potential for systemically mediated anticholinergic adverse reactions, such as dry mouth, constipation, and urinary retention, which are common with this class of drugs.[1][4][6]
Pharmacology and Mechanism of Action
This compound is a potent and selective long-acting muscarinic antagonist (LAMA).[13] Its therapeutic effect in COPD is achieved through bronchodilation.
Muscarinic Receptor Antagonism
The primary mechanism of action for this compound is the competitive and reversible inhibition of acetylcholine at muscarinic receptors in the airways.[8] It demonstrates similar affinity for all five muscarinic receptor subtypes (M1 to M5).[8][13] In the pulmonary system, the parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine released from parasympathetic nerve endings binds to M3 receptors on airway smooth muscle, triggering bronchoconstriction.[4][5] By blocking these M3 receptors, this compound prevents this contraction, leading to smooth muscle relaxation and bronchodilation.[8][14]
Caption: Mechanism of action of this compound in the airways.
Kinetic Selectivity
A defining characteristic of this compound is its kinetic selectivity. Studies have shown that this compound dissociates significantly more slowly from the human M3 receptor compared to the M2 receptor.[1] This kinetic profile is advantageous because M2 receptors function as presynaptic autoreceptors that inhibit further acetylcholine release. Prolonged blockade of M2 receptors could paradoxically increase acetylcholine levels, counteracting the bronchodilatory effect. The slower off-rate from M3 ensures a sustained, long-acting bronchodilation (supporting once-daily dosing) while minimizing interference with the M2-mediated negative feedback loop.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound is characterized by targeted lung delivery and low systemic exposure, consistent with its design as an inhaled therapeutic.
-
Absorption : Following nebulized administration, peak plasma concentrations (Cmax) of this compound and its active metabolite occur rapidly.[10] However, the absolute bioavailability after oral administration is very low (<3%), indicating minimal absorption from the gastrointestinal tract.[8] Systemic exposure (Cmax and AUC) in COPD patients is approximately 60% lower than in healthy subjects.[8]
-
Distribution : this compound exhibits extensive tissue distribution, with a mean steady-state volume of distribution of 218 L following intravenous administration.[8] In human plasma, protein binding is approximately 71% for this compound and 42% for its active metabolite.[8]
-
Metabolism : The primary metabolic pathway is hydrolysis of the amide moiety to form its active metabolite, THRX-195518.[8][15] In vitro studies show that this compound is not a significant inhibitor or inducer of major cytochrome P450 (CYP) enzymes, suggesting a low potential for CYP-mediated drug-drug interactions.[8] this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.[8][16]
-
Excretion : Renal elimination of unchanged this compound is minimal (<1%).[8][17] Following intravenous administration, approximately 54% of the dose is recovered in feces and 27% in urine, indicating significant hepatobiliary processing.[1] The terminal half-life in COPD patients is long, ranging from 22 to 70 hours, which provides the basis for its once-daily dosing regimen.[8][10]
Caption: Pharmacokinetic workflow of this compound.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity
To determine the binding affinity (Ki) of a compound like this compound for muscarinic receptor subtypes, a competitive radioligand binding assay is a standard and essential methodology.
Objective : To quantify the affinity of this compound for human M1, M2, and M3 muscarinic receptors expressed in a stable cell line (e.g., CHO-K1 cells).
Methodology :
-
Membrane Preparation :
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M3 receptor subtype.
-
Harvest cells and homogenize in a cold buffer solution (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA or Bradford assay).
-
-
Competitive Binding Assay :
-
Causality: This step is designed to measure how effectively this compound competes with a known high-affinity radioligand for the receptor's binding site. The concentration-dependent displacement of the radioligand provides a measure of the test compound's affinity.
-
Set up assay tubes containing:
-
A fixed concentration of cell membrane preparation.
-
A fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS). The concentration is typically chosen to be near its dissociation constant (Kd) for the receptor.
-
A range of concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Assay buffer to reach the final volume.
-
-
-
Control Groups :
-
Total Binding: Tubes containing only membranes and radioligand (no this compound).
-
Non-specific Binding (NSB): Tubes containing membranes, radioligand, and a saturating concentration of a known non-radioactive muscarinic antagonist (e.g., atropine) to block all specific binding sites. Causality: This control is critical to distinguish between the radioligand binding specifically to the muscarinic receptors versus non-specifically to other components like the filter or lipids.
-
-
Incubation and Filtration :
-
Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient duration to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis :
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound represents a sophisticated application of medicinal chemistry and pharmacological principles to address a clear clinical need in COPD management. Its novel biphenyl carbamate tertiary amine structure is optimized for potent and sustained antagonism of M3 muscarinic receptors in the lung. The integration of a "soft-drug" approach, via a metabolically labile amide group, successfully limits systemic exposure and associated anticholinergic side effects. This combination of high local potency, kinetic selectivity for the M3 receptor, and a favorable pharmacokinetic profile establishes this compound as a key therapeutic option, particularly for patients benefiting from nebulized delivery.
References
- 1. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Compound: this compound (CHEMBL3833319) - ChEMBL [ebi.ac.uk]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Yupelri (this compound Inhalation Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound [drugcentral.org]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 15. scienceopen.com [scienceopen.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Revefenacin's Active Metabolite: THRX-195518
This technical guide provides a comprehensive overview of THRX-195518, the primary active metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological, pharmacokinetic, and analytical aspects of THRX-195518, offering field-proven insights and detailed methodologies.
Section 1: Introduction to this compound and the Significance of THRX-195518
This compound is a nebulized LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[2][3] Upon administration, this compound undergoes rapid and extensive metabolism to its major active metabolite, THRX-195518.[4][5] Understanding the profile of this metabolite is critical for a complete comprehension of this compound's clinical pharmacology and safety.
THRX-195518 is formed through the hydrolysis of the primary amide in the parent this compound molecule to a carboxylic acid.[3][6][7] While this compound itself has a high affinity for all five muscarinic receptor subtypes, THRX-195518 also demonstrates activity at these receptors, albeit with a lower binding affinity.[3] This inherent activity necessitates a thorough characterization of its systemic exposure and potential contribution to the overall pharmacological effect and safety profile of this compound.
Section 2: The Metabolic Genesis of THRX-195518
The biotransformation of this compound to THRX-195518 is a pivotal step in its metabolic pathway. This conversion occurs rapidly following administration.[4][5] The primary metabolic reaction is hydrolysis, which can be mediated by amidases.[7]
Below is a diagram illustrating the metabolic conversion of this compound to its active metabolite, THRX-195518.
Section 3: Pharmacological Profile of THRX-195518
While considered an active metabolite, the pharmacological potency of THRX-195518 at muscarinic receptors is attenuated compared to the parent compound, this compound.
Receptor Binding Affinity
In vitro studies have demonstrated that THRX-195518 has a lower binding affinity for muscarinic receptors compared to this compound. Specifically, its affinity for the M3 receptor is approximately 3- to 10-fold lower than that of this compound.[1][3] This reduced affinity is a key determinant in assessing its contribution to the systemic anticholinergic effects.
Table 1: Comparative Muscarinic Receptor Binding Affinity
| Compound | M3 Receptor Binding Affinity | Reference |
| This compound | High | [3] |
| THRX-195518 | 3- to 10-fold lower than this compound | [1][3] |
Contribution to Systemic Pharmacology
Despite its lower potency, the systemic exposure of THRX-195518 is significantly higher than that of this compound, with plasma levels being approximately 4- to 6-fold greater based on the area under the curve (AUC).[4][5][6] However, receptor occupancy analysis suggests that THRX-195518 has a minimal contribution to the systemic pharmacology following inhaled administration of this compound.[1] This is an important consideration in the overall risk-benefit assessment of the drug.
Section 4: Pharmacokinetic Properties of THRX-195518
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of THRX-195518 is essential for predicting its behavior in vivo.
Absorption and Systemic Exposure
Following inhaled administration of this compound, THRX-195518 appears rapidly in the plasma, with peak concentrations (Cmax) reached between 14 to 41 minutes after the start of nebulization.[2][5][6] Steady-state concentrations of both this compound and THRX-195518 are typically achieved within 7 days of once-daily dosing.[5][6]
Distribution
The in vitro protein binding of THRX-195518 to human plasma proteins is approximately 42-58%.[4][6] This is lower than that of this compound, which is around 71%.[4][6]
Elimination
The elimination of THRX-195518, along with this compound, is primarily through the hepatic-biliary system, with the majority of the administered dose being excreted in the feces.[1][8] Renal excretion of THRX-195518 is minimal, accounting for less than 1% of the dose following inhaled administration.[2] The terminal plasma elimination half-life of THRX-195518 is long, ranging from 22 to 70 hours.[2][4]
Table 2: Summary of Pharmacokinetic Parameters for THRX-195518
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 14 - 41 minutes | [2][5][6] |
| Plasma Protein Binding | 42% - 58% | [4][6] |
| Elimination Half-Life (t½) | 22 - 70 hours | [2][4] |
| Primary Route of Elimination | Hepatic-biliary (fecal excretion) | [1][8] |
| Renal Excretion | < 1% | [2] |
Section 5: Experimental Protocol: Quantification of THRX-195518 in Human Plasma
The accurate quantification of THRX-195518 in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10][11]
Experimental Workflow
The following diagram outlines a typical workflow for the quantification of THRX-195518 in plasma samples.
Detailed Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 10 µL of an internal standard (IS) working solution (a stable isotope-labeled version of THRX-195518 is ideal).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate THRX-195518 from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for THRX-195518 and the IS would need to be optimized.
-
-
-
Data Analysis:
-
Integrate the peak areas for THRX-195518 and the IS.
-
Calculate the peak area ratio (THRX-195518/IS).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of THRX-195518 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 6: Conclusion
THRX-195518 is the major and pharmacologically active metabolite of this compound. A comprehensive understanding of its formation, pharmacological activity, and pharmacokinetic profile is integral to the clinical development and safe use of this compound. Although its contribution to the systemic anticholinergic effects of the parent drug is considered minimal, its significantly higher systemic exposure warrants careful consideration, particularly in special patient populations. The robust bioanalytical methods, such as the LC-MS/MS protocol outlined herein, are crucial for the accurate characterization of THRX-195518 in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of Nebulized Revefenacin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD), distinguished as the first once-daily nebulized LAMA.[1] Its delivery via nebulization is particularly beneficial for patients who may struggle with the coordination required for dry powder or metered-dose inhalers.[2] This guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of nebulized this compound, synthesizing data from pivotal clinical trials and pharmacology studies. We will explore its absorption, distribution, metabolism, and excretion (ADME), examine its major active metabolite, and detail the bioanalytical methodologies essential for its quantification.
Introduction: The Clinical Rationale for Nebulized this compound
This compound is a potent and selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][3] Its therapeutic effect in COPD is primarily mediated through sustained inhibition of the M3 receptor on airway smooth muscle, leading to bronchodilation.[3][4][5] The chemical structure of this compound includes a terminal amide, a feature designed to be metabolically labile in systemic circulation but stable in the lung.[1] This design principle aims to maximize local efficacy in the airways while minimizing systemic anticholinergic side effects.[1]
Clinical trials have consistently demonstrated that once-daily nebulized this compound produces statistically and clinically significant improvements in lung function, as measured by trough forced expiratory volume in 1 second (FEV1), compared to placebo in patients with moderate to very severe COPD.[1][2]
Molecular Mechanism of Action
This compound functions as a competitive antagonist at muscarinic receptors.[6] Studies have shown that it dissociates significantly slower from the M3 receptor compared to the M2 receptor, indicating a kinetic selectivity that is advantageous for its bronchodilatory action.[6] By blocking acetylcholine-mediated signaling in the airways, this compound suppresses contractile responses and promotes smooth muscle relaxation.[4][6]
Caption: this compound competitively antagonizes the M3 receptor on airway smooth muscle, blocking acetylcholine-induced bronchoconstriction.
Comprehensive Pharmacokinetic Profile (ADME)
The pharmacokinetic properties of this compound have been characterized through multiple Phase I, II, and III studies. A population PK analysis found that a two-compartment model with first-order absorption and elimination best describes its behavior.[7][8][9][10]
Absorption
Following nebulized administration to COPD patients, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) of both the parent drug and its major metabolite occurring between 14 to 41 minutes after the start of nebulization.[5][11][12]
-
Systemic Exposure: Plasma concentrations of this compound are generally low.[2][13] After repeated once-daily dosing, steady-state is achieved within 7 days with minimal accumulation (<1.6-fold).[5][10][11]
-
Oral Bioavailability: The absolute bioavailability of orally administered this compound is very low, at less than 3%, indicating that systemic exposure from any swallowed portion of the nebulized dose is minimal.[3][5][10][11][12][14][15] This is a key safety feature, as it limits the potential for systemic side effects.
Distribution
This compound exhibits extensive distribution into the tissues.[6][11]
-
Volume of Distribution (Vd): Following intravenous (IV) administration in healthy subjects, the mean steady-state Vd was reported as 218 L.[6][10][11][12] The apparent volume of the central compartment after inhalation was 313 L.[11]
-
Plasma Protein Binding: In vitro, this compound is 71% bound to human plasma proteins. Its major active metabolite, THRX-195518, shows lower binding at 42%.[3][6][10][11]
Metabolism
This compound is extensively and rapidly metabolized, primarily through hydrolysis of its primary amide to form a carboxylic acid.[3][11]
-
Major Metabolite: The principal metabolic pathway yields the major active metabolite, THRX-195518.[2][11][14][15] This conversion happens quickly after inhalation, with the Tmax of the metabolite often coinciding with that of the parent drug.[11]
-
Metabolite Exposure and Potency: Systemic exposure to THRX-195518 is significantly higher than that of this compound, with AUC values approximately 4- to 6-fold greater.[1][10][11][16] However, THRX-195518 is considerably less potent, exhibiting a 3- to 10-fold lower affinity for muscarinic receptors than the parent compound.[1][2][12][14][15] This rapid conversion to a less potent metabolite is a critical aspect of its safety profile, limiting systemic anticholinergic effects.[1]
-
Enzymatic Pathways: While primarily metabolized via hydrolysis, in vitro studies suggest CYP2D6 may also play a role.[6]
Excretion
Elimination of this compound and its metabolite occurs predominantly via the hepatic-biliary system, with minimal renal clearance.[2][14][15]
-
Route of Elimination: After an IV dose of radiolabeled this compound, approximately 54% of the dose was recovered in feces and 27% in urine.[6][10][14][15] Following an oral dose, 88% was recovered in feces and less than 5% in urine, confirming poor oral absorption.[10][14][15]
-
Renal Excretion: After inhalation by COPD patients, renal excretion of unchanged this compound and its metabolite is negligible, accounting for less than 1% of the administered dose.[2][5][10][13]
-
Half-Life: The terminal plasma elimination half-life for both this compound and THRX-195518 is long, ranging from 22 to 70 hours, which supports the once-daily dosing regimen.[3][10][11]
Summary of Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for nebulized this compound and its major metabolite in COPD patients.
| Parameter | This compound | THRX-195518 (Active Metabolite) | Reference(s) |
| Tmax (Time to Peak Conc.) | 14 - 41 minutes | 14 - 41 minutes | [5][11][12] |
| Oral Bioavailability | < 3% | N/A | [3][10][11] |
| Plasma Protein Binding | 71% | 42% | [3][6][10][11] |
| Volume of Distribution (Vd, IV) | 218 L | N/A | [6][10][11] |
| Metabolism | Hydrolysis to THRX-195518 | - | [3][11][14] |
| Metabolite-to-Parent Ratio (AUC) | N/A | ~4- to 6-fold higher | [1][11][16] |
| Elimination Half-Life (t½) | 22 - 70 hours | 22 - 70 hours | [3][10][11] |
| Primary Route of Excretion | Hepatic-biliary / Fecal | Hepatic-biliary / Fecal | [2][14][15] |
| Renal Excretion (% of inhaled dose) | < 1% | < 1% | [2][5][10] |
Pharmacokinetics in Special Populations
The pharmacokinetics of this compound have been studied in specific patient populations to inform dosing recommendations.
-
Renal Impairment: In subjects with severe renal impairment, systemic exposure (Cmax and AUC) to this compound increased modestly (up to 2.4-fold).[2][17][18][19] Exposure to the metabolite THRX-195518 also increased.[2][17][18] However, given the drug's safety profile and low systemic activity, these changes are not considered clinically meaningful, and no dosage adjustment is required for patients with renal impairment.[2][11][17]
-
Hepatic Impairment: In subjects with moderate hepatic impairment, systemic exposure to this compound was similar to those with normal hepatic function.[2][17][18][19] While metabolite exposure increased, this is not expected to be of clinical consequence due to its lower potency.[2][17][18] Nevertheless, this compound is not recommended for use in patients with any degree of hepatic impairment.[11][20]
-
Age and Body Weight: Population PK analyses identified age and body weight as statistically significant covariates affecting clearance, but these effects were not deemed clinically meaningful.[7][8][9]
Drug-Drug Interactions
-
Anticholinergic Agents: Co-administration with other anticholinergic-containing drugs should be avoided due to the potential for additive effects and an increased risk of anticholinergic adverse events.[3][21]
-
Transporter Systems: In vitro studies show that this compound is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][16] Its active metabolite, THRX-195518, is a substrate of Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[3][11] Therefore, co-administration with strong inhibitors of these transporters (e.g., cyclosporine) is not recommended as it may increase systemic exposure of the metabolite.[3][21]
Experimental Protocol: Bioanalytical Quantification
Accurate quantification of this compound and THRX-195518 in plasma is fundamental to pharmacokinetic assessment. The standard, validated method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[22]
Workflow for LC-MS/MS Quantification of this compound in Human Plasma
References
- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yupelri (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. jcbsonline.ac.in [jcbsonline.ac.in]
- 13. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 17. Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. S-EPMC6790214 - Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function. - OmicsDI [omicsdi.org]
- 20. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 22. scienceopen.com [scienceopen.com]
in vitro characterization of revefenacin
An In-Depth Technical Guide to the In Vitro Characterization of Revefenacin
Introduction: Defining a Modern LAMA
This compound (TD-4208) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] As the first once-daily nebulized LAMA, its development necessitated a rigorous in vitro pharmacological characterization to establish its mechanism of action, potency, and selectivity profile.[3] This guide provides a detailed examination of the core in vitro assays and methodologies employed to define the molecular pharmacology of this compound, offering field-proven insights for researchers in respiratory drug discovery.
This compound's therapeutic rationale is based on antagonizing acetylcholine-mediated bronchoconstriction via muscarinic M3 receptors in airway smooth muscle.[4][5] The key objectives of its in vitro characterization were to:
-
Quantify its binding affinity for all five human muscarinic receptor subtypes (M1-M5).
-
Determine its binding kinetics, particularly the dissociation rate from M2 and M3 receptors, to understand its long duration of action.
-
Measure its functional potency as an antagonist in cell-based signaling assays.
-
Establish its selectivity against a broad panel of off-target receptors and enzymes to predict potential side effects.
This document will detail the experimental frameworks for these objectives, explaining the causality behind protocol design and data interpretation.
Part 1: Muscarinic Receptor Binding Profile
The foundational step in characterizing any receptor antagonist is to quantify its interaction with the target protein. For this compound, this involved determining its equilibrium binding affinity (Ki) and its binding kinetics (kon and koff) at all five human muscarinic acetylcholine receptor (mAChR) subtypes.
Equilibrium Competition Binding for Affinity Determination (Ki)
The primary goal here is to measure the affinity of the unlabeled drug (this compound) by its ability to compete with a radiolabeled ligand of known affinity. This provides the inhibition constant (Ki), a direct measure of binding affinity.
Scientific Rationale: This assay establishes the fundamental potency of the compound at its intended targets. By testing across all five mAChR subtypes, we can build a comprehensive affinity profile. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing each individual human recombinant mAChR subtype are the industry-standard systems for this purpose, ensuring clean, target-specific results. The choice of radioligand, typically [³H]N-methylscopolamine ([³H]-NMS), is critical; it must be a high-affinity, non-selective antagonist to allow for characterization across all subtypes.
Experimental Protocol: Radioligand Competition Binding Assay [6][7]
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing one of the human M1-M5 receptors to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Competition Assay:
-
In a 96-well plate, combine:
-
Cell membrane preparation (typically 5-20 µg protein/well).
-
A fixed concentration of radioligand (e.g., ~0.5 nM [³H]-NMS).
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
For determination of non-specific binding, add a high concentration of a non-radiolabeled, non-selective antagonist like atropine (1 µM) in separate wells.
-
Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C). This separates the receptor-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove residual unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter (e.g., MicroBeta TriLux).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Summary: this compound Binding Affinity this compound demonstrates high, subnanomolar affinity for all five human muscarinic receptor subtypes.[8]
| Receptor Subtype | Binding Affinity (pKi) |
| Human M1 | 9.8 |
| Human M2 | 9.5 |
| Human M3 | 9.7 |
| Human M4 | 9.4 |
| Human M5 | 8.2 |
| Data sourced from Hegde et al. (2018).[8] |
Kinetic Binding for Duration of Action
For an inhaled, long-acting therapeutic, the rate at which the drug dissociates from its target receptor (koff) is often more predictive of the duration of action than its absolute affinity (Ki). A slow dissociation rate means the drug remains bound to the receptor for a longer period, providing sustained antagonism.
Scientific Rationale: The clinical goal for this compound is once-daily dosing. This requires prolonged M3 receptor blockade in the airways. At the same time, rapid dissociation from M2 receptors, which are involved in cardiac function and feedback inhibition of acetylcholine release, is desirable to improve the safety profile.[9] Therefore, measuring the dissociation half-life (t1/2) from M3 and M2 receptors is a critical experiment to establish "kinetic selectivity."
Experimental Protocol: Radioligand Dissociation Assay [10][11]
-
Association Phase:
-
Prepare cell membranes expressing either hM2 or hM3 receptors as described previously.
-
Incubate the membranes with a high concentration of radioligand ([³H]-NMS) to achieve near-maximal receptor occupancy. The incubation time should be sufficient to reach equilibrium (e.g., 60 minutes at 37°C).
-
-
Dissociation Phase:
-
Initiate dissociation by adding a large excess of a high-affinity, unlabeled antagonist (e.g., 1 µM atropine) to the reaction. This prevents the radioligand that dissociates from re-binding to the receptor.
-
At various time points following the addition of atropine (e.g., from 0 to 120 minutes), terminate the reaction for a subset of wells by rapid filtration, as described above.
-
Quantify the remaining bound radioactivity at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of radioligand remaining bound versus time.
-
Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).
-
Calculate the dissociation half-life using the formula: t1/2 = ln(2) / koff.
-
Data Summary: this compound Dissociation Kinetics Kinetic studies revealed that this compound dissociates significantly more slowly from the hM3 receptor than from the hM2 receptor, demonstrating kinetic selectivity.[12]
| Receptor Subtype | Dissociation Half-life (t1/2) at 37°C |
| Human M2 | 6.9 minutes |
| Human M3 | 82 minutes |
| Data sourced from Hegde et al. (2018).[12] |
This ~12-fold slower dissociation from M3 receptors provides the molecular basis for this compound's long duration of action and its functional selectivity.[1][12]
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Part 2: Functional Antagonism Profile
While binding assays confirm interaction with the receptor, functional assays are essential to demonstrate that this binding translates into a biological effect—in this case, the blockade of agonist-induced signaling.
M1/M3/M5 Functional Antagonism: Calcium Mobilization Assay
The M1, M3, and M5 muscarinic subtypes primarily signal through the Gαq/11 G-protein pathway. Activation of this pathway leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃), and a subsequent release of calcium (Ca²⁺) from intracellular stores.[13] A calcium mobilization assay is therefore the most direct and high-throughput method to measure the functional activity of antagonists at these subtypes.
Scientific Rationale: This assay mimics the physiological signaling cascade downstream of the M3 receptor in airway smooth muscle. By measuring this compound's ability to block an agonist-induced calcium response, we can quantify its functional potency (expressed as an apparent Ki or pA₂). The use of a fluorescent calcium-sensitive dye and a plate reader like a FLIPR (Fluorometric Imaging Plate Reader) allows for real-time kinetic measurement of the cellular response.
Diagram: Muscarinic Receptor Signaling Pathways
Caption: Simplified signaling pathways for M3 and M2 muscarinic receptors.
Experimental Protocol: FLIPR-based Calcium Mobilization Assay [14][15]
-
Cell Plating:
-
Seed HEK293 cells stably expressing hM1, hM3, or hM5 receptors into black-walled, clear-bottom 96- or 384-well plates.
-
Culture overnight to allow for adherence and formation of a confluent monolayer.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) and an anion transport inhibitor like probenecid (which prevents dye leakage).
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, to allow the dye to de-esterify within the cells.
-
-
Assay Execution (on FLIPR or similar instrument):
-
Place the cell plate and a compound plate (containing this compound and the agonist) into the instrument.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Perform a first addition of varying concentrations of this compound (or vehicle) and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptors.
-
Perform a second addition of a fixed concentration of an agonist (e.g., acetylcholine or carbachol) at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Immediately measure the resulting fluorescence peak, which corresponds to the intracellular calcium release.
-
-
Data Analysis:
-
The antagonist effect is seen as a concentration-dependent reduction in the agonist-induced fluorescence peak.
-
Plot the percentage of inhibition versus the log concentration of this compound and fit to a three- or four-parameter logistic equation to determine the IC₅₀.
-
This IC₅₀ can be used to calculate an apparent antagonist affinity constant (KB or apparent Ki) using the Schild equation or similar analysis.
-
Results: In functional studies, this compound behaved as a competitive antagonist at all five mAChR subtypes.[8] The apparent Ki values derived from these functional assays closely matched the Ki values from the radioligand binding assays, confirming that this compound is a potent, neutral antagonist without any intrinsic agonist activity.[8]
Part 3: Selectivity and Specificity Profiling
A crucial aspect of modern drug development is ensuring the compound interacts specifically with its intended target, minimizing off-target activities that could lead to adverse effects.
Scientific Rationale: While this compound shows high affinity for all muscarinic subtypes, its kinetic selectivity for M3 over M2 provides a margin of safety. To further build the safety profile, it is standard practice to screen the compound against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Methodology: Broad Panel Screening this compound was evaluated in a comprehensive secondary pharmacology panel.[16] This typically involves:
-
Radioligand Binding Assays: The compound is tested at a high concentration (e.g., 1 or 10 µM) against a large number of diverse targets (~80 or more).
-
Enzyme Inhibition Assays: The compound's effect on the activity of various enzymes is measured.
Results: Screening against a panel of over 80 receptors and enzymes demonstrated that this compound is highly selective for muscarinic receptors.[16] Appreciable activity was only noted at histamine H1 and H3 receptors and a serotonin 5-HT4(c) receptor splice variant, but subsequent functional assays confirmed only weak antagonist or partial agonist activity at these off-targets.[16] Its major active metabolite, THRX-195518, was also found to be selective for muscarinic receptors.[16][17] This high degree of selectivity supports a favorable safety profile by minimizing the potential for systemically mediated side effects.
Conclusion
The provides a clear and compelling pharmacological narrative. Through a systematic application of core assays, it was established that this compound is a potent, high-affinity competitive antagonist of all five muscarinic receptor subtypes.[8] Crucially, it exhibits significant kinetic selectivity for the target M3 receptor over the M2 receptor, providing a strong molecular basis for its long duration of action and favorable safety profile.[12] Functional assays confirmed its role as a neutral antagonist, effectively blocking agonist-induced signaling with potencies that mirror its binding affinities.[8] Finally, broad panel screening confirmed its high specificity for muscarinic receptors.[16] Together, these data form a self-validating system that robustly defines this compound's mechanism of action and provided the foundational evidence for its successful clinical development as a once-daily nebulized therapy for COPD.
References
- 1. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theravance Biopharma and Mylan Submit New Drug Application to FDA for this compound (TD-4208) in Adults with Chronic Obstructive Pulmonary Disease [prnewswire.com]
- 3. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Revefenacin for Bronchoconstriction Inhibition: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Clinical Challenge of Bronchoconstriction and the Role of Revefenacin
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by persistent airflow limitation.[1] A key pathophysiological feature of COPD is heightened cholinergic tone, mediated by the neurotransmitter acetylcholine, which leads to excessive bronchoconstriction and mucus secretion.[2][3] Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD maintenance therapy, functioning by blocking the action of acetylcholine at muscarinic receptors in the airways.[4][5]
This compound (brand name Yupelri®) is a notable advancement in this class as the first once-daily, nebulized LAMA approved for the maintenance treatment of COPD.[1][4][6] Its development addresses a critical need for patients who may have difficulty with handheld inhalers, such as those with severe disease, cognitive impairment, or poor manual dexterity.[7][8] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies crucial for its evaluation.
Part 1: Core Pharmacology and Mechanism of Action
Molecular Target and Receptor Selectivity
This compound is a competitive and reversible antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[9][10] Its therapeutic effect in the lungs is primarily mediated through the blockade of the M3 muscarinic receptor, which is densely expressed on airway smooth muscle and submucosal glands.[2][3][9] The binding of acetylcholine to M3 receptors triggers a signaling cascade that results in smooth muscle contraction and bronchoconstriction.[3] By competitively inhibiting this interaction, this compound leads to bronchodilation.[4][11]
A critical aspect of this compound's design is its kinetic selectivity for the M3 receptor over the M2 receptor.[10] While it has a similar high binding affinity for all muscarinic subtypes, it dissociates significantly more slowly from M3 receptors compared to M2 receptors.[10][12] The dissociation half-life from the M3 receptor is approximately 82 minutes, compared to just 6.9 minutes from the M2 receptor.[12] This is a key causality behind its favorable safety profile. M2 receptors function as autoreceptors on presynaptic cholinergic nerves, inhibiting further acetylcholine release.[13] Blockade of M2 receptors could paradoxically increase acetylcholine release, counteracting the bronchodilatory effect and potentially leading to adverse cardiovascular effects. This compound's slower dissociation from M3 ensures a sustained local bronchodilatory effect while minimizing systemic and off-target (M2-mediated) effects.[1]
Pharmacokinetics and Metabolism
This compound is designed for nebulized delivery, which ensures targeted drug action in the lungs while minimizing systemic exposure.[2][8]
-
Absorption and Distribution : Following oral inhalation, peak plasma concentrations of this compound and its major active metabolite are reached rapidly.[14][15] However, absolute oral bioavailability is very low (<3%), indicating minimal absorption from the gastrointestinal tract if swallowed.[14][15] Steady-state concentrations are achieved within 7 days of once-daily dosing.[12][14] this compound is approximately 71% bound to human plasma proteins.[11][12]
-
Metabolism and Excretion : The primary metabolic pathway for this compound is hydrolysis of its primary amide to form a major active metabolite, THRX-195518.[11][14][16] This conversion is rapid, and plasma exposure to the metabolite is about 4- to 6-fold higher than the parent drug.[1][14] Importantly, the metabolite's potency at muscarinic receptors is significantly lower (one-third to one-tenth) than that of this compound, and it has a 10-fold lower binding affinity for the M3 receptor.[1][16][17] Elimination is primarily through the fecal route, with minimal renal excretion (<1% of the inhaled dose).[15][17] The terminal half-life is long, ranging from 22 to 70 hours, which supports the once-daily dosing regimen.[11][18]
| Pharmacokinetic Parameter | Value / Description | Source(s) |
| Administration Route | Oral Inhalation via Nebulizer | [1][19] |
| Time to Peak Plasma (Tmax) | 14–41 minutes post-nebulization | [14][15] |
| Absolute Oral Bioavailability | < 3% | [14][15] |
| Plasma Protein Binding | 71% (this compound), 42% (Active Metabolite) | [11][12] |
| Primary Metabolism | Hydrolysis to active metabolite (THRX-195518) | [11][16] |
| Metabolite Potency | 1/3 to 1/10th that of this compound | [1][17] |
| Elimination Half-Life | 22–70 hours | [11][18] |
| Primary Excretion Route | Fecal | [16][17] |
Part 2: Preclinical and Clinical Efficacy
Preclinical Evidence
In preclinical studies, this compound demonstrated potent, dose-dependent, and long-lasting protection against acetylcholine- and methacholine-induced bronchoconstriction.[9][10] These effects were sustained for over 24 hours, providing the foundational evidence for its long duration of action.[9] Animal models also confirmed its superior functional lung selectivity compared to other LAMAs like tiotropium and glycopyrronium.[12]
Clinical Trial Data
Multiple Phase III clinical trials have established the efficacy and safety of this compound for the maintenance treatment of moderate to very severe COPD.[7][9][20]
The pivotal replicate 12-week, randomized, double-blind, placebo-controlled trials (NCT02459080 and NCT02512510) demonstrated that once-daily nebulized this compound (at doses of 88 µg and 175 µg) resulted in statistically significant and clinically meaningful improvements in lung function.[9][20][21]
| Key Efficacy Endpoint | This compound 175 µg vs. Placebo (Pooled Phase III Data) | Source(s) |
| Change in Trough FEV₁ at Day 85 | ~146-147 mL increase (P < 0.0001) | [9][21] |
| Overall Treatment Effect on Trough FEV₁ | 142 mL increase (P < 0.001) | [20][21] |
| Peak FEV₁ (0-2 hours post-first dose) | ~129 mL increase (P < 0.0001) | [20][21] |
FEV₁: Forced Expiratory Volume in 1 second
These studies confirmed that the bronchodilator effect was sustained over a 24-hour dosing interval.[7][12] Furthermore, longer-term (52-week) safety trials showed that this compound was well-tolerated and associated with a reduction in the rate of COPD exacerbations compared to placebo.[22][23] The most common adverse events reported were generally mild and included cough, headache, and dyspnea.[9]
Part 3: Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of a bronchodilator like this compound requires a combination of in vitro and in vivo assays. These protocols are designed to quantify the drug's ability to inhibit smooth muscle contraction and prevent bronchoconstriction.
In Vitro Assessment: Isolated Organ Bath (Tracheal Ring) Assay
This classic pharmacology technique provides a direct measure of a compound's effect on airway smooth muscle contractility. It is a self-validating system as each tissue serves as its own control. The causality is direct: a reduction in induced contraction demonstrates antagonist activity at the receptor level.
Step-by-Step Methodology:
-
Tissue Preparation :
-
Humanely euthanize a guinea pig (a common model due to airway reactivity similar to humans) via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[24][25]
-
Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Carefully dissect the trachea into rings, each 2-3 mm in width.
-
-
Mounting and Equilibration :
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C. The solution should be continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to maintain physiological pH (7.4).
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 gram, with solution changes every 15 minutes.
-
-
Experimental Procedure :
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to verify tissue viability. Wash the tissues and allow them to return to baseline.
-
Pre-incubate the tissues with either this compound (at various concentrations) or a vehicle control for a set period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve by adding increasing concentrations of a contractile agonist, such as acetylcholine or methacholine.[9][26] Record the tension until a maximal response is achieved.
-
-
Data Analysis :
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control tissue.
-
Plot the concentration-response curves and determine the EC₅₀ (concentration producing 50% of the maximal effect) for the agonist in the presence and absence of this compound.
-
A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA₂, a measure of the antagonist's affinity.
-
In Vivo Assessment: Methacholine Challenge in Anesthetized Guinea Pigs
This model assesses the bronchoprotective effect of a drug in a living organism, providing data that incorporates the complexities of drug absorption, distribution, and metabolism.[26][27]
Step-by-Step Methodology:
-
Animal Preparation :
-
Anesthetize guinea pigs with an appropriate agent (e.g., intraperitoneal urethane or a ketamine/xylazine mixture).[26]
-
Perform a tracheostomy and cannulate the trachea. Connect the animal to a small-animal ventilator.
-
Cannulate the jugular vein for intravenous administration of the bronchoconstrictor and test compounds.
-
-
Measurement of Bronchoconstriction :
-
Measure changes in pulmonary airflow resistance and dynamic lung compliance using a pneumotachograph and pressure transducer connected to the tracheal cannula. These parameters are direct indicators of bronchoconstriction.
-
-
Experimental Procedure :
-
Administer the vehicle or this compound via the desired route (e.g., intratracheal instillation or nebulization) and allow for a set pre-treatment period.
-
Induce bronchoconstriction by administering an intravenous bolus of a bronchoconstrictor agent like methacholine or acetylcholine.[26]
-
Continuously record respiratory parameters before and after the challenge.
-
-
Data Analysis :
-
Calculate the peak increase in airway resistance and the maximum decrease in lung compliance following the methacholine challenge.
-
Express the results for the this compound-treated group as a percentage inhibition of the bronchoconstrictor response observed in the vehicle-treated control group.
-
A dose-dependent inhibition of the methacholine-induced bronchoconstriction demonstrates the in vivo efficacy of this compound.
-
Conclusion and Future Directions
This compound represents a significant therapeutic option in the management of COPD, offering the proven efficacy of a LAMA in a nebulized formulation suitable for a broad patient population.[6][7] Its pharmacological profile, characterized by high M3 receptor affinity, kinetic selectivity, and a long duration of action, is optimized for once-daily maintenance therapy.[1][10][12] The experimental protocols detailed herein provide a robust framework for the preclinical and nonclinical evaluation of its bronchoinhibitory effects.
Future research may focus on exploring the potential anti-inflammatory or anti-remodeling effects of LAMAs like this compound, as suggested by some preclinical studies.[13] Additionally, pragmatic clinical trials evaluating its effectiveness in specific patient populations, such as those with acute respiratory failure requiring mechanical ventilation, are underway and will further define its role in the clinical setting.[28]
References
- 1. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Long acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Yupelri) for the Treatment of Chronic Obstructive Pulmonary Disease | AAFP [aafp.org]
- 7. Emerging Treatments for COPD: Evidence to Date on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Yupelri (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and safety of this compound in subjects with impaired renal or hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Phase III Trials of this compound in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
- 21. Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 26. Drug class effects on respiratory mechanics in animal models: access and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. uclahealth.org [uclahealth.org]
Methodological & Application
Application Notes: Characterizing Revefenacin Binding to Muscarinic Receptors
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Muscarinic Antagonism in COPD and the Role of Revefenacin
Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation. A key contributor to the pathophysiology of COPD is the overactivity of the parasympathetic nervous system in the airways, mediated by the neurotransmitter acetylcholine. Acetylcholine binds to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle and submucosal glands, leading to bronchoconstriction and increased mucus secretion.[1][2]
Long-acting muscarinic antagonists (LAMAs) are a cornerstone of maintenance therapy for COPD.[2] These agents competitively inhibit the binding of acetylcholine to muscarinic receptors, resulting in bronchodilation and a reduction in symptoms.[2][3] this compound (Yupelri®) is the first once-daily nebulized LAMA approved for the maintenance treatment of patients with COPD.[1][2][4] Its mechanism of action involves the blockade of muscarinic receptors, with a particularly high affinity for the M3 subtype, leading to prolonged bronchodilation.[1][2] Preclinical studies have shown that this compound has a similar affinity for all five muscarinic receptor subtypes (M1-M5).[5][6] However, it exhibits kinetic selectivity, dissociating more slowly from the M3 receptor compared to the M2 receptor.[7]
This application note provides a detailed protocol for conducting a muscarinic receptor binding assay to determine the affinity of this compound and its active metabolite, THRX-195518, for the different muscarinic receptor subtypes. Understanding the binding characteristics of these compounds is crucial for elucidating their pharmacological profile and therapeutic efficacy.
Principle of the Radioligand Binding Assay
The muscarinic receptor binding assay is a powerful in vitro technique used to quantify the interaction between a ligand (e.g., this compound) and its target receptor. This protocol describes a competitive binding assay, where the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand from the receptor is measured. The radiolabeled ligand, or "radioligand," is a molecule with a radioactive isotope attached, which allows for sensitive detection of receptor binding.
In this assay, a constant concentration of a radioligand that binds to muscarinic receptors is incubated with a source of the receptors (e.g., cell membranes expressing a specific muscarinic receptor subtype) in the presence of varying concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it competes with the radioligand for the same binding sites on the receptor. This competition results in a decrease in the amount of radioligand bound to the receptor.
By measuring the amount of bound radioligand at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its affinity for the receptor. A lower Ki value indicates a higher binding affinity.
There are two primary methods for separating the bound radioligand from the unbound (free) radioligand:
-
Filtration Assay: This traditional method involves rapidly filtering the incubation mixture through a filter membrane (typically glass fiber or nitrocellulose) that retains the receptor-bound radioligand while allowing the free radioligand to pass through.[8] The radioactivity on the filter is then quantified.
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[9][10] In this method, the receptors are immobilized on SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal that can be detected.[11][12][13] Unbound radioligand in the solution is too far away to cause a signal.[13]
This application note will focus on the filtration assay method, as it is a widely used and robust technique for this type of study.
Experimental Design and Key Considerations
Choice of Radioligand
The selection of an appropriate radioligand is critical for a successful binding assay. The ideal radioligand should have:
-
High affinity: To ensure a strong signal and minimize the amount of receptor needed.
-
High specificity: To bind primarily to the target receptor with minimal off-target binding.
-
Low non-specific binding: To maximize the signal-to-noise ratio.
For muscarinic receptor binding assays, several radioligands are commonly used.[14] Two of the most well-established are:
-
[³H]-N-methylscopolamine ([³H]-NMS): A hydrophilic antagonist that is particularly useful for labeling cell surface receptors.[15][16][17][18]
-
[³H]-Quinuclidinyl benzilate ([³H]-QNB): A hydrophobic antagonist that can label both cell surface and intracellular receptors.[19][20][21][22]
For this protocol, we will use [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand due to its high affinity and specificity for muscarinic receptors.
Receptor Source
The source of the muscarinic receptors can be from various preparations, including:
-
Tissue homogenates: From tissues known to express high levels of muscarinic receptors, such as the brain or smooth muscle.
-
Cultured cells: Cell lines that naturally express muscarinic receptors or have been engineered to overexpress a specific subtype (M1-M5).
-
Recombinant receptors: Purified receptors produced in a heterologous expression system.
Using cell lines individually expressing each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is the preferred method for determining the subtype selectivity of a compound like this compound.
Assay Conditions
Optimizing assay conditions is crucial for obtaining reliable and reproducible data. Key parameters to consider include:
-
Incubation time and temperature: The incubation should be long enough to reach equilibrium, where the rates of association and dissociation of the radioligand are equal. The temperature can affect binding kinetics and receptor stability.
-
Buffer composition and pH: The buffer should maintain a stable pH and contain ions that are conducive to receptor-ligand binding.
-
Concentration of radioligand: The concentration of the radioligand should ideally be at or below its equilibrium dissociation constant (Kd) to ensure sensitive detection of competition.
-
Definition of non-specific binding: Non-specific binding is the portion of the radioligand that binds to components other than the target receptor. It is determined by measuring the amount of bound radioligand in the presence of a high concentration of an unlabeled competing ligand (e.g., atropine) that saturates all the specific binding sites.
Detailed Protocol: Muscarinic Receptor Binding Assay for this compound (Filtration Method)
This protocol outlines the steps for a competitive binding assay to determine the affinity of this compound and its active metabolite, THRX-195518, for the five human muscarinic receptor subtypes (M1-M5) using [³H]-NMS as the radioligand and a filtration-based separation method.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Test Compounds: this compound and THRX-195518
-
Non-specific Binding Control: Atropine sulfate
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Cell harvester
-
Liquid scintillation counter
Experimental Workflow
The following diagram illustrates the overall workflow of the filtration-based muscarinic receptor binding assay.
Caption: Workflow for the filtration-based muscarinic receptor binding assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and THRX-195518 in a suitable solvent (e.g., DMSO) and then create a serial dilution series in Assay Buffer. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid interference.
-
Prepare a working solution of [³H]-NMS in Assay Buffer at a concentration that is approximately equal to its Kd for the receptor subtype being tested.
-
Prepare a high-concentration stock solution of atropine sulfate (e.g., 1 mM) in Assay Buffer for determining non-specific binding.
-
Thaw the frozen cell membrane preparation on ice and resuspend in Assay Buffer to the desired protein concentration. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
Set up a 96-well microplate with the following additions in triplicate for each experimental condition:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-NMS working solution, and 100 µL of the receptor membrane suspension.
-
Non-specific Binding: 50 µL of atropine sulfate stock solution, 50 µL of [³H]-NMS working solution, and 100 µL of the receptor membrane suspension.
-
Competition Binding: 50 µL of each concentration of this compound or THRX-195518 dilution, 50 µL of [³H]-NMS working solution, and 100 µL of the receptor membrane suspension.
-
-
-
Incubation:
-
Incubate the microplate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filter mat in a solution such as 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Following incubation, rapidly transfer the contents of each well to the filter mat using a cell harvester.
-
Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Punch out the filter discs from the mat and place them into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit for a few hours to allow for the elution of the radiolabel from the filter.
-
Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as:
-
% Specific Binding = (Specific Binding at [Test Compound] / Specific Binding in the absence of Test Compound) x 100
-
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a sigmoidal dose-response model and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Expected Results and Interpretation
The binding affinities of this compound and its active metabolite, THRX-195518, for the five human muscarinic receptor subtypes are expected to be in the nanomolar range. While this compound is known to have a similar affinity for all five subtypes, subtle differences may be observed.[5][6] The active metabolite, THRX-195518, has been reported to have a 3- to 10-fold lower binding affinity than this compound for the muscarinic receptor subtypes.[23]
The following table provides a template for summarizing the binding affinity data:
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | |||||
| THRX-195518 | |||||
| Atropine (Control) |
A lower Ki value indicates a higher affinity of the compound for the receptor. By comparing the Ki values across the five receptor subtypes, the selectivity profile of this compound and its metabolite can be determined.
Troubleshooting
| Problem | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration too high | Use a lower concentration of radioligand, ideally at or below its Kd. |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. | |
| Radioligand sticking to filters | Pre-soak filters in 0.5% polyethyleneimine. | |
| Low specific binding signal | Insufficient amount of receptor | Increase the protein concentration in the assay. |
| Inactive receptor preparation | Use a fresh preparation of cell membranes. | |
| Incubation time too short | Increase the incubation time to ensure equilibrium is reached. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent washing | Ensure consistent and rapid washing of all filters. | |
| Incomplete filtration | Check the vacuum pressure and ensure a good seal on the filter plate. |
Conclusion
This application note provides a comprehensive and detailed protocol for conducting a muscarinic receptor binding assay to characterize the affinity of this compound and its active metabolite for the five muscarinic receptor subtypes. By following this protocol and considering the key experimental factors, researchers can obtain reliable and reproducible data to further elucidate the pharmacological properties of this important therapeutic agent for COPD.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Filter binding assay - Wikipedia [en.wikipedia.org]
- 9. revvity.com [revvity.com]
- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [3H]QNB binding and contraction of rabbit colonic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols: A Researcher's Guide to the Cigarette Smoke-Induced COPD Model in Mice for LAMA Studies
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on establishing and utilizing a cigarette smoke-induced Chronic Obstructive Pulmonary Disease (COPD) model in mice. This guide specifically focuses on the application of this model for the preclinical evaluation of long-acting muscarinic antagonists (LAMAs).
I. Introduction: Modeling COPD in Mice to Evaluate LAMA Efficacy
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1] Cigarette smoking is the primary risk factor for COPD, and therefore, animal models that utilize cigarette smoke (CS) exposure are highly relevant for studying the disease's pathogenesis and for testing novel therapeutics.[1][2] Among the various animal models, the mouse model is extensively used due to the availability of genetically modified strains, cost-effectiveness, and the ability to recapitulate key features of human COPD, including chronic inflammation, emphysema, and airway remodeling.[1][3][4][5]
Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD therapy.[6] They act by blocking the effects of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation and a reduction in symptoms.[7][8][9] This guide will provide a robust framework for using the CS-induced mouse model of COPD to investigate the efficacy of LAMAs, such as tiotropium, glycopyrrolate, aclidinium, and umeclidinium.
II. Establishing the Cigarette Smoke-Induced COPD Model
The successful establishment of a reliable and reproducible CS-induced COPD model is critical for meaningful pharmacological studies. This section outlines the key considerations and a detailed protocol for whole-body CS exposure.
A. Rationale for Experimental Choices
-
Animal Strain: C57BL/6 and BALB/c mice are commonly used strains as they are susceptible to developing COPD-like features upon CS exposure.[1][3]
-
Exposure System: Whole-body exposure systems are often preferred over nose-only systems as they are less stressful for the animals and allow for group housing.[10][11][12] However, it's important to ensure a well-ventilated and controlled environment to maintain consistent smoke concentration.[3]
-
Cigarette Type: Standardized research-grade cigarettes (e.g., 3R4F from the University of Kentucky) are recommended to ensure consistency in the chemical composition of the smoke.[13][14]
-
Exposure Duration: Chronic exposure, typically ranging from 3 to 6 months, is necessary to induce the characteristic pathological changes of COPD, such as emphysema and significant airway inflammation.[2][10][11][15] Shorter, acute exposures can be used to study transient inflammatory responses.[2]
B. Experimental Workflow for Model Induction
Caption: Workflow for Cigarette Smoke-Induced COPD Model in Mice.
C. Detailed Protocol: Whole-Body Cigarette Smoke Exposure
This protocol is adapted from established methods and provides a general framework that can be optimized for specific laboratory conditions.[10][11][12]
-
Apparatus Setup:
-
Utilize a commercially available or custom-built whole-body inhalation chamber.[10][11][12]
-
Ensure the chamber is placed in a certified chemical fume hood to protect personnel from smoke exposure.
-
Connect the chamber to a smoke generator and an air pump to control the mixture of cigarette smoke and fresh air.
-
-
Animal Placement:
-
House 4-5 mice per chamber to allow for adequate air circulation.
-
Provide free access to food and water when not undergoing smoke exposure.
-
-
Smoke Generation and Exposure:
-
Light a research-grade cigarette and place it in the smoke generator.
-
Use an automated system to deliver a consistent number of puffs per cigarette (e.g., 10 puffs over a 4-minute period).[12]
-
Expose the mice to the smoke of 4-6 cigarettes per day, divided into two sessions.
-
Alternate between smoke exposure and periods of fresh air (e.g., 10-minute smoke-free intervals between cigarettes).[10][12]
-
Conduct the exposure for 5 days a week for a duration of 3 to 6 months.
-
-
Monitoring and Maintenance:
-
Monitor the animals daily for any signs of distress, such as labored breathing or significant weight loss.
-
Clean the exposure chambers regularly to prevent the buildup of tar and other residues.
-
III. Validation of the COPD Phenotype
Thorough validation of the COPD model is essential before initiating any pharmacological studies. This involves assessing changes in lung function, inflammation, and lung structure.
A. Lung Function Assessment
A decline in lung function is a hallmark of COPD. In mice, this can be assessed using specialized equipment like the flexiVent system.
-
Key Parameters:
-
Forced Expiratory Volume in 0.1 seconds (FEV0.1) and Forced Vital Capacity (FVC): A decreased FEV0.1/FVC ratio is indicative of airflow limitation.[16][17]
-
Airway Resistance (Rn): An increase in airway resistance reflects airway narrowing.[16][17]
-
Compliance (Crs) and Elastance (Ers): Increased compliance and decreased elastance are characteristic of emphysema due to the loss of elastic recoil in the lung tissue.[18][19]
-
Functional Residual Capacity (FRC): An increase in FRC suggests air trapping, a common feature of emphysema.[15]
-
| Parameter | Expected Change in CS-Exposed Mice | Reference |
| FEV0.1/FVC Ratio | Decrease | [16][17] |
| Airway Resistance (Rn) | Increase | [16][17] |
| Compliance (Crs) | Increase | [18][19] |
| Elastance (Ers) | Decrease | [18][19] |
| Functional Residual Capacity (FRC) | Increase | [15] |
B. Assessment of Pulmonary Inflammation
Chronic inflammation is a key driver of COPD pathogenesis. Inflammation can be quantified by analyzing the cellular and cytokine composition of bronchoalveolar lavage (BAL) fluid.
-
Protocol: Bronchoalveolar Lavage (BAL)
-
Euthanize the mouse via an approved method.
-
Expose the trachea through a midline incision in the neck.[20][21]
-
Cannulate the trachea with a small-gauge catheter.[21]
-
Instill and aspirate a known volume of sterile saline (e.g., 0.5-1.0 mL) into the lungs three to four times.[20][22]
-
Pool the recovered BAL fluid on ice.[20]
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
-
Analysis of BAL Fluid:
-
Cell Counts: Perform total and differential cell counts to quantify the influx of inflammatory cells, particularly neutrophils and macrophages.[21][23]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and chemokines like KC (CXCL1) and MCP-1 (CCL2) in the BAL supernatant using ELISA or multiplex assays.[24][25]
-
C. Histopathological Evaluation
Histological analysis of lung tissue provides direct evidence of the structural changes associated with COPD.
-
Tissue Preparation:
-
After BAL, perfuse the lungs with saline to remove blood.
-
Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure.
-
Excise the lungs and immerse them in the fixative for at least 24 hours.
-
Process the fixed tissue and embed it in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
-
Staining and Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To visualize overall lung morphology and assess emphysema. Emphysema is quantified by measuring the mean linear intercept (MLI), which reflects the average size of the airspaces.[10][18]
-
Masson's Trichrome Staining: To assess collagen deposition and peribronchiolar fibrosis, which contributes to small airway remodeling.[18][26]
-
Periodic Acid-Schiff (PAS) Staining: To identify and quantify mucus-producing goblet cells in the airways.[27]
-
IV. LAMA Studies in the CS-Induced COPD Model
This model provides a robust platform to evaluate the efficacy of LAMAs in mitigating the key features of COPD.
A. Mechanism of LAMA Action
LAMAs exert their therapeutic effects by competitively and reversibly inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, on airway smooth muscle cells.[8][9][28] This leads to bronchodilation and a reduction in airflow obstruction. Some studies also suggest that LAMAs may have anti-inflammatory and anti-remodeling effects.[9][24][29][30]
Caption: Simplified signaling pathway of LAMA action in the airways.
B. Study Design for LAMA Efficacy Testing
-
Treatment Groups:
-
Control Group: Mice exposed to ambient air and treated with vehicle.
-
CS + Vehicle Group: Mice exposed to cigarette smoke and treated with vehicle.
-
CS + LAMA Group(s): Mice exposed to cigarette smoke and treated with one or more doses of the LAMA being tested.
-
(Optional) Positive Control Group: Mice exposed to cigarette smoke and treated with a known effective LAMA (e.g., tiotropium).
-
-
Drug Administration:
-
LAMAs can be administered via various routes, including inhalation, intranasal instillation, or systemic injection. Inhalation is the most clinically relevant route.[24][25][31]
-
Treatment can be initiated either prophylactically (before or at the start of CS exposure) or therapeutically (after the COPD phenotype has been established).
-
-
Endpoints for Efficacy Evaluation:
-
Primary Endpoints:
-
Improvement in lung function parameters (e.g., reversal of increased airway resistance).
-
Reduction in pulmonary inflammation (e.g., decreased neutrophil and macrophage counts in BAL fluid).
-
-
Secondary Endpoints:
-
Reduction in pro-inflammatory cytokine levels in BAL fluid.
-
Attenuation of emphysema (e.g., decreased mean linear intercept).
-
Reduction in airway remodeling (e.g., decreased peribronchiolar fibrosis and goblet cell hyperplasia).
-
-
V. Concluding Remarks
The cigarette smoke-induced mouse model of COPD is an invaluable tool for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. When conducted with rigor and careful validation, this model can provide critical insights into the efficacy of LAMAs and other potential treatments for COPD. The protocols and guidelines presented in these application notes are intended to serve as a comprehensive resource for researchers in this field.
VI. References
-
Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System. Journal of Visualized Experiments. --INVALID-LINK--[10][11][12]
-
LAMA for COPD: How they work, common medications, and more. Medical News Today. --INVALID-LINK--[7]
-
Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD. PubMed. --INVALID-LINK--[24]
-
Murine Bronchoalveolar Lavage Protocol. University of Calgary. --INVALID-LINK--[20]
-
Mechanisms of action of LAMAs. ResearchGate. --INVALID-LINK--[8]
-
Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System. PubMed. --INVALID-LINK--[10][11]
-
A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy. BioTechniques. --INVALID-LINK--[32]
-
Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD. European Respiratory Journal. --INVALID-LINK--[29]
-
Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD. PubMed. --INVALID-LINK--[30]
-
Tiotropium reduces established pulmonary inflammation in a 12 weeks cigarette smoke mouse model of COPD. ERS Publications. --INVALID-LINK--[31]
-
Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Journal of Pre-Clinical and Clinical Research. --INVALID-LINK--[1][3]
-
Cigarette Smoke induced COPD Model. Creative Biolabs. --INVALID-LINK--[2]
-
The role of long-acting muscarinic antagonist/long-acting β agonist fixed-dose combination treatment for chronic obstructive pulmonary disease in China: a narrative review. National Institutes of Health. --INVALID-LINK--[28]
-
Murine Bronchoalveolar Lavage. National Institutes of Health. --INVALID-LINK--[21]
-
Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD. PubMed. --INVALID-LINK--[25]
-
Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System. JoVE. --INVALID-LINK--[10][11][12]
-
Bronchoalveolar Lavage and Lung Tissue Digestion. Bio-protocol. --INVALID-LINK--[23]
-
A Simplified Method for Bronchoalveolar Lavage in Mice by Orotracheal Intubation Avoiding Tracheotomy. Taylor & Francis Online. --INVALID-LINK--[22]
-
In vivo measurements of lung function using respiratory-gated micro-computed tomography in a smoke-exposure model of chronic obstructive pulmonary disease. SPIE Digital Library. --INVALID-LINK--[15]
-
Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease. Taylor & Francis Online. --INVALID-LINK--[6]
-
Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. Therapeutic Advances in Respiratory Disease. --INVALID-LINK--[9]
-
Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. ResearchGate. --INVALID-LINK--[1][3]
-
Profile of aclidinium bromide in the treatment of chronic obstructive pulmonary disease. PubMed Central. --INVALID-LINK--[33]
-
Effect of BFP-TA on lung histopathology in the COPD mouse model. ResearchGate. --INVALID-LINK--[26]
-
Lung function measurement of mice from cigarette smoke treatment group and control group. ResearchGate. --INVALID-LINK--[16]
-
Lung function measurements in mouse models of lung disease: What to expect from FEV 0.1. European Respiratory Journal. --INVALID-LINK--[17]
-
Mice forced to inhale cigarette smoke to study chemical inflammation of intestines. Humane Research Australia. --INVALID-LINK--[34]
-
Aclidinium inhibits cigarette smoke-induced lung fibroblast-to-myofibroblast transition. European Respiratory Journal. --INVALID-LINK--[35]
-
Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers in Physiology. --INVALID-LINK--[36]
-
Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD). PubMed Central. --INVALID-LINK--[13]
-
Automated Measurement of Pulmonary Emphysema and Small Airway Remodeling in Cigarette Smoke-exposed Mice. PubMed Central. --INVALID-LINK--[18]
-
Noninvasive and Invasive Pulmonary Function in Mouse Models of Obstructive and Restrictive Respiratory Diseases. American Thoracic Society Journals. --INVALID-LINK--[19]
-
Aclidinium bromide, a novel long-acting muscarinic antagonist for COPD with improved preclinical renal and urinary safety profile. PubMed. --INVALID-LINK--[37]
-
Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma. PubMed Central. --INVALID-LINK--[38]
-
A mechanistic study of cigarette smoke-induced COPD in C57BL/6 mice: The impact of switching to pMRTP. PMI Science. --INVALID-LINK--[14]
-
The smoke-exposure system. ResearchGate. --INVALID-LINK--[39]
-
Tobacco smoke induced COPD/emphysema in the animal model—are we all on the same page?. PubMed Central. --INVALID-LINK--[40]
-
COPD Animal Models. SCIREQ. --INVALID-LINK--[41]
-
Recent advances in pre-clinical mouse models of COPD. Portland Press. --INVALID-LINK--[4]
-
Aclidinium bromide/formoterol fixed-dose combination therapy for COPD: the evidence to date. PubMed Central. --INVALID-LINK--[42]
-
Animal models of chronic obstructive pulmonary disease. American Journal of Physiology-Lung Cellular and Molecular Physiology. --INVALID-LINK--[5]
-
The pathology of small airways disease in COPD: historical aspects and future directions. Respiratory Research. --INVALID-LINK--[27]
-
Aclidinium: in chronic obstructive pulmonary disease. PubMed. --INVALID-LINK--[43]
-
Role of nebulized glycopyrrolate in the treatment of chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease. --INVALID-LINK--[44]
-
Glycopyrrolate in Respiratory Care: Addressing COPD and Airway Secretions. Valley Campus. --INVALID-LINK--[45]
-
Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease. --INVALID-LINK--[46]
-
Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease. PubMed. --INVALID-LINK--[47]
References
- 1. researchgate.net [researchgate.net]
- 2. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 3. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 4. portlandpress.com [portlandpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. LAMA for COPD: How they work, common medications, and more [medicalnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System [jove.com]
- 13. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mechanistic study of cigarette smoke-induced COPD in C57BL/6 mice: The impact of switching to pMRTP [pmiscience.com]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Automated Measurement of Pulmonary Emphysema and Small Airway Remodeling in Cigarette Smoke-exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 21. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The pathology of small airways disease in COPD: historical aspects and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The role of long-acting muscarinic antagonist/long-acting β agonist fixed-dose combination treatment for chronic obstructive pulmonary disease in China: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. publications.ersnet.org [publications.ersnet.org]
- 30. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. publications.ersnet.org [publications.ersnet.org]
- 32. biotechniques.com [biotechniques.com]
- 33. Profile of aclidinium bromide in the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 34. animalfreescienceadvocacy.org.au [animalfreescienceadvocacy.org.au]
- 35. publications.ersnet.org [publications.ersnet.org]
- 36. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 37. Aclidinium bromide, a novel long-acting muscarinic antagonist for COPD with improved preclinical renal and urinary safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Tobacco smoke induced COPD/emphysema in the animal model—are we all on the same page? - PMC [pmc.ncbi.nlm.nih.gov]
- 41. scireq.com [scireq.com]
- 42. Aclidinium bromide/formoterol fixed-dose combination therapy for COPD: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Aclidinium: in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Role of nebulized glycopyrrolate in the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 45. nbinno.com [nbinno.com]
- 46. dovepress.com [dovepress.com]
- 47. Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bronchoconstriction in Guinea Pig Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Guinea Pig as a Cornerstone in Respiratory Research
The guinea pig has long been a cornerstone in the preclinical evaluation of respiratory diseases and the development of novel therapeutics.[1][2][3][4] Its enduring relevance stems from the remarkable anatomical and physiological similarities its respiratory system shares with that of humans.[1][2][3] Key among these are the comparable airway branching patterns, distribution and pharmacology of airway smooth muscle, and autonomic nervous system control.[2][3] Consequently, many of the autacoids and neurotransmitters that trigger bronchospasm in humans, such as histamine, cysteinyl-leukotrienes, and acetylcholine, elicit similar responses in guinea pigs.[2] This physiological fidelity has made the guinea pig an invaluable model for investigating the pathophysiology of diseases like asthma and chronic obstructive pulmonary disease (COPD), and for assessing the efficacy of potential new drugs.[1][2][3]
This guide provides a comprehensive overview of the principles and methodologies for assessing bronchoconstriction in guinea pig models. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible studies.
Part 1: In Vivo Assessment of Bronchoconstriction
In vivo methods allow for the study of bronchoconstriction within the complex physiological context of a living organism, integrating the interplay of various systems.
Whole-Body Plethysmography (WBP)
Whole-body plethysmography is a non-invasive technique that measures respiratory parameters in conscious, unrestrained animals.[5][6][7] It is particularly useful for longitudinal studies where repeated measurements on the same animal are required.[8]
Principle: The animal is placed in a sealed chamber, and changes in pressure within the chamber during the breathing cycle are recorded. These pressure fluctuations are used to derive various respiratory parameters, including an indicator of bronchoconstriction known as Enhanced Pause (Penh).[5][9] While Penh is a useful surrogate, it's important to note that it can be influenced by upper airway responses.[9] Another parameter, specific airway resistance (sRaw), can also be measured using a double-chamber plethysmograph.[5][7]
Experimental Workflow: Whole-Body Plethysmography
References
- 1. portlandpress.com [portlandpress.com]
- 2. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of specific airway conductance in guinea pigs. A noninvasive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A noninvasive technique for measurement of changes in specific airway resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Establishing a Differentiated Air-Liquid Interface (ALI) Culture Model of the Human Airway for COPD Research
Introduction: Modeling the Complexity of COPD In Vitro
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow obstruction, mucus hypersecretion, and epithelial remodeling.[1] To develop effective therapeutics, researchers require in vitro models that accurately recapitulate the complex cellular and physiological features of the human airway epithelium. Traditional submerged cell culture methods are inadequate, as they fail to promote the differentiation of primary human bronchial epithelial cells (HBECs) into a pseudostratified, mucociliary epithelium.[2][3]
The Air-Liquid Interface (ALI) culture system overcomes these limitations by mimicking the in vivo environment of the respiratory tract. In ALI culture, HBECs are seeded on a porous membrane insert; once confluent, the apical medium is removed, exposing the cells to air while the basal side remains nourished by liquid medium.[2] This critical air exposure is the primary driver for the cells to differentiate into a functional barrier consisting of basal, ciliated, and mucus-producing goblet cells.[2][4][5]
This application note provides a comprehensive, field-proven guide for establishing, validating, and applying a physiologically relevant ALI model for COPD research. We detail protocols for culturing primary HBECs from both healthy and COPD donors, inducing a COPD-like phenotype using cigarette smoke extract (CSE), and performing critical validation assays to ensure model fidelity.
Part 1: Sourcing and Expansion of Primary Human Bronchial Epithelial Cells (HBECs)
The foundation of a robust ALI model is high-quality primary cells. It is crucial to use low-passage HBECs (passage 1-4) as differentiation potential can decline with subsequent passages.[6] Cells can be obtained from commercial vendors or isolated from donor lung tissue. For COPD-specific research, using cells derived from diagnosed COPD patients is paramount, as these cells inherently recapitulate disease-specific alterations in differentiation and inflammatory responses.[4][7][8]
Protocol 1: Thawing and Expansion of Cryopreserved HBECs
-
Preparation: Pre-warm a T-25 or T-75 tissue culture-treated flask containing 5-10 mL of complete expansion medium (e.g., PneumaCult™-Ex Plus or BEGM™) in a 37°C, 5% CO₂ incubator.[9]
-
Thawing: Quickly thaw a cryovial of HBECs in a 37°C water bath.[10] Just before the last ice crystal melts, sterilize the vial with 70% ethanol.
-
Seeding: Transfer the cell suspension into the pre-warmed flask. Gently rock the flask to ensure even distribution.
-
Incubation: Culture the cells at 37°C, 5% CO₂.
-
Medium Change: Replace the medium every two days. The first medium change, 24 hours post-thawing, is critical to remove cryoprotectant and non-adherent cells.[11]
-
Passaging: When the culture reaches 70-90% confluence, passage the cells.[12] Use a gentle dissociation reagent like Accutase or Trypsin-EDTA, ensuring to neutralize the enzyme with a trypsin inhibitor or by dilution with medium to maintain cell viability.[6][11]
Part 2: Establishing the Air-Liquid Interface Culture
This phase involves seeding the expanded HBECs onto porous Transwell® inserts and transitioning them from a submerged to an air-lifted state to initiate differentiation.
Workflow for Establishing ALI Culture
Caption: Workflow from HBEC expansion to a validated ALI model.
Protocol 2: Seeding and Differentiating HBECs at ALI
-
Coating Inserts: Coat Transwell® inserts (e.g., 0.4 µm pore size PET membranes) with a suitable extracellular matrix protein like Collagen Type IV.[11] Incubate according to the manufacturer's instructions, then aspirate excess solution.
-
Seeding: Seed the expanded HBECs at a high density (e.g., 1 x 10⁵ cells/cm²) onto the apical surface of the coated inserts in expansion medium.[9] Add fresh medium to the basal chamber.
-
Submerged Phase: Culture the cells at 37°C, 5% CO₂ for 2-4 days, or until they reach 100% confluence.[9] Change the medium in both apical and basal chambers every other day.[6]
-
Causality Insight: Reaching full confluence is critical. Airlifting a sub-confluent monolayer will result in a patchy, incomplete epithelium with poor barrier function.[6]
-
-
Initiating ALI ("Airlift"): Once the monolayer is 100% confluent, carefully aspirate the medium from the apical chamber. Change the medium in the basal chamber to a differentiation medium (e.g., PneumaCult™-ALI).[10] The apical surface is now exposed to air.
-
Differentiation Phase: Maintain the cultures for at least 21-28 days at 37°C, 5% CO₂ to allow for full mucociliary differentiation.[10]
Part 3: Inducing a COPD Phenotype with Cigarette Smoke Extract (CSE)
While using HBECs from COPD donors is the preferred method, a COPD-like phenotype can be induced in cultures from healthy donors by exposure to CSE. CSE contains many of the toxic components of cigarette smoke and is known to induce oxidative stress, inflammation, and cell death.[13][14]
Protocol 3: Preparation and Application of CSE
-
Preparation: In a fume hood, bubble the smoke from one unfiltered research-grade cigarette through 10 mL of serum-free culture medium using a vacuum pump or syringe-based system.[15][16][17]
-
Sterilization & Standardization: Filter the resulting solution through a 0.22 µm syringe filter to sterilize it and remove large particles. This stock solution is considered 100% CSE.[15] The pH should be adjusted to ~7.4.
-
Trustworthiness Note: CSE preparation can be variable. For reproducibility, it is essential to use a standardized protocol, the same brand of cigarettes, and to prepare the CSE fresh for each experiment.[13]
-
-
Exposure: After the ALI cultures have fully differentiated (Day 21-28), dilute the 100% CSE stock in fresh differentiation medium to the desired working concentration (e.g., 1-5%). Replace the existing medium in the basal chamber with the CSE-containing medium.[18]
-
Exposure Duration: The exposure can be acute (e.g., 24-48 hours) or chronic (e.g., repeated exposures over several days) to model different aspects of the disease.[18][19]
Cigarette Smoke-Induced Epithelial Injury Pathway
Caption: CSE exposure leads to oxidative stress and inflammation, driving key COPD phenotypes.
Part 4: Validation and Characterization of the COPD Model
A protocol is only as good as its validation. To ensure the ALI culture has successfully differentiated and is exhibiting COPD-like features, a series of morphological and functional assays must be performed.
Table 1: Key Validation Assays for COPD ALI Models
| Assay | Purpose | Expected Outcome (Healthy) | Expected Outcome (COPD/CSE-Exposed) |
| Transepithelial Electrical Resistance (TEER) | Measures barrier integrity by assessing resistance to ion flow.[20] | High TEER values (e.g., >500 Ω·cm²), indicating tight junction formation.[20][21] | Decreased TEER values, indicating compromised barrier function.[18] |
| Immunofluorescence (IF) / Histology | Visualizes cell types and epithelial structure. | Pseudostratified epithelium with distinct ciliated (β-tubulin IV⁺) and goblet (MUC5AC⁺) cells.[8][10] | Goblet cell hyperplasia (increased MUC5AC⁺ cells) and reduced ciliated cells (decreased β-tubulin IV⁺ cells).[1][7][8] |
| Ciliary Beat Frequency (CBF) | Measures the function of motile cilia. | Coordinated ciliary beating at a regular frequency. | Reduced CBF, uncoordinated beating, or loss of motile cilia.[7] |
| Mucus Secretion (ELISA) | Quantifies secreted mucins (e.g., MUC5AC) in apical washes. | Basal level of mucus secretion. | Significant increase in MUC5AC secretion.[1][22] |
Protocol 4: Transepithelial Electrical Resistance (TEER) Measurement
-
Preparation: Add 200 µL of warm, sterile PBS to the apical chamber and ensure 500 µL of medium/PBS is in the basal chamber. Prepare a blank insert with PBS in both chambers.[23]
-
Equilibration: Allow the plates to equilibrate at room temperature for 15-30 minutes.
-
Measurement: Using an epithelial volt-ohm meter (EVOM) with a sterile "chopstick" electrode, place the shorter electrode in the apical liquid and the longer electrode in the basal chamber.[23]
-
Recording: Wait for the resistance reading (in Ohms, Ω) to stabilize and record the value.
-
Calculation:
-
Corrected Resistance (Ω) = Resistance of Sample - Resistance of Blank Insert
-
TEER (Ω·cm²) = Corrected Resistance (Ω) x Membrane Area (cm²)[23]
-
Expertise Tip: TEER values can vary significantly based on donor, passage number, and media.[24] It is crucial to compare treated groups to their corresponding untreated controls from the same experiment rather than relying on absolute historical values. A sharp drop in TEER after confluence is normal when lifting to ALI, followed by a gradual increase as the barrier matures.[21]
-
Application in COPD Research and Drug Discovery
This validated ALI model serves as a powerful platform for:
-
Mechanistic Studies: Investigating the signaling pathways involved in inflammation, oxidative stress, mucus hypersecretion, and ciliary dysfunction.[15][22]
-
Drug Screening: Testing the efficacy of novel therapeutic compounds to reduce inflammation, restore barrier function, or decrease mucus production.[2][4]
-
Toxicology: Assessing the toxicity of inhaled compounds or environmental pollutants.[2][5]
By providing a physiologically relevant and reproducible in vitro system, the ALI culture model of the COPD airway epithelium significantly enhances our ability to understand disease pathogenesis and accelerate the development of new treatments.
References
- 1. Frontiers | Mechanisms of airway epithelial injury and abnormal repair in asthma and COPD [frontiersin.org]
- 2. stemcell.com [stemcell.com]
- 3. kosheeka.com [kosheeka.com]
- 4. Air-liquid interface cultures of the healthy and diseased human respiratory tract: promises, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Altered generation of ciliated cells in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Differentiation and histological analysis of primary human bronchial epithelial cells cultured on transwell membranes using air-liquid interface culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.unc.edu [med.unc.edu]
- 12. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]
- 13. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Cigarette smoke extract induces airway epithelial cell death via repressing PRMT6/AKT signaling | Aging [aging-us.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Preparation of cigarette smoke extract (CSE) [protocols.io]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Microphysiological Models of Lung Epithelium-Alveolar Macrophage Co-Cultures to Study Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Disease-specific transcriptional programs govern airway goblet cell metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. stemcell.com [stemcell.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Revefenacin Purity and Related Substances
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of revefenacin and its degradation products. This compound is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Ensuring the purity and stability of the drug substance and its formulated product is critical for its safety and efficacy. This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound.
Introduction: The Analytical Imperative for this compound
This compound is the first once-daily nebulized LAMA for the treatment of COPD.[6] Its chemical structure, a biphenyl carbamate tertiary amine, features a labile primary amide, which allows for rapid systemic clearance, thereby minimizing systemic side effects.[7] However, this lability also presents a potential for degradation, primarily through hydrolysis and oxidation pathways.[6] Therefore, a validated, stability-indicating analytical method is paramount to:
-
Quantify the active pharmaceutical ingredient (API) with high accuracy.
-
Detect and quantify any process-related impurities or degradation products.
-
Establish the shelf-life and appropriate storage conditions for the drug substance and drug product.
-
Ensure patient safety by controlling potentially harmful impurities.
This method is designed to separate this compound from its potential degradants generated under forced degradation conditions, thus proving its stability-indicating capability as mandated by regulatory bodies.
Chromatographic Method & Rationale
The selection of chromatographic parameters is critical for achieving optimal separation and sensitivity. A reversed-phase HPLC method was chosen for its versatility and suitability for moderately polar compounds like this compound.
Causality Behind Experimental Choices
-
Column: An Inertsil® ODS-3V (4.6 x 250 mm, 5 µm) column provides excellent resolution and peak shape for this analysis. The C18 stationary phase offers the necessary hydrophobicity to retain this compound and its related substances, allowing for effective separation based on polarity differences.
-
Mobile Phase: A gradient elution is employed to ensure the separation of early-eluting polar degradants from the main this compound peak and any late-eluting non-polar impurities. The mobile phase consists of a buffered aqueous phase (0.2% Perchloric acid solution) and an organic modifier (Acetonitrile). The acidic pH of the mobile phase suppresses the ionization of silanol groups on the stationary phase and ensures that this compound is in a consistent, protonated state, leading to sharp, symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and viscosity, which allows for efficient elution.
-
Detection: A UV wavelength of 242 nm is selected for detection, as it provides a good response for this compound, allowing for sensitive detection of both the main component and its impurities.[8]
-
Temperature Control: Maintaining a constant column temperature (25°C) is crucial for ensuring reproducible retention times and peak shapes.[8]
HPLC Operating Conditions
The quantitative data for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Inertsil® ODS-3V C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.2% Perchloric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Autosampler Temp. | 15°C |
| Detection Wavelength | 242 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 v/v ratio is used as the diluent.
-
Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.
-
Working Standard Solution: Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution (Drug Substance/Product): Prepare a solution of the this compound sample to achieve a target concentration of 100 µg/mL in the diluent. For formulated products, this may involve extraction or dissolution followed by filtration through a 0.45 µm nylon syringe filter to remove excipients.
System Suitability Testing (SST)
Before initiating any analysis, the chromatographic system must be qualified by performing a system suitability test. This ensures that the system is performing adequately for the intended analysis.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Analytical Procedure for Purity Testing
-
Perform and pass the System Suitability Test.
-
Inject the diluent (blank).
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of each impurity using the following formula (assuming a relative response factor of 1.0 if not determined):
% Impurity = (Areaimpurity / Areatotal) x 100
-
Calculate the purity (assay) of this compound against the reference standard.
% Assay = (Areasample / Areastandard) x (Concstandard / Concsample) x 100
Stability-Indicating Method: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method by generating potential degradation products and ensuring they are well-separated from the parent drug peak.[9] A target degradation of 5-20% is generally considered appropriate to validate the method without generating secondary or tertiary degradants that may not be relevant to formal stability.[10][11]
Protocol for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions.[12] A control sample (unstressed) is stored under normal conditions and analyzed alongside the stressed samples.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours. Neutralize with an equal volume of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 12 hours. Neutralize with an equal volume of 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Workflow and Evaluation
The workflow for forced degradation and method specificity assessment is depicted below.
Caption: Workflow for Forced Degradation and Specificity Assessment.
The results of the forced degradation studies must demonstrate that the this compound peak is spectrally pure (using a photodiode array detector) and that all degradation product peaks are well-resolved from the main peak (resolution > 2). Mass balance should also be assessed to ensure that the decrease in the parent drug concentration corresponds to the increase in impurity concentrations. Studies have shown that the primary degradation pathways for this compound are indeed oxidation and hydrolysis.[6]
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for its intended purpose.[3][13] The validation should encompass the following parameters.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, this compound, and forced degradation samples. | No interference at the retention time of this compound. Degradants are resolved from the main peak (Resolution > 2). |
| Linearity | Analyze a minimum of five concentrations over the range of 50% to 150% of the target concentration (e.g., 50-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | The range over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of this compound at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Detection Limit (DL) | Based on the signal-to-noise ratio (S/N) of 3:1 or calculated from the standard deviation of the response and the slope of the linearity curve. | The lowest concentration that can be detected but not necessarily quantified. |
| Quantitation Limit (QL) | Based on the signal-to-noise ratio (S/N) of 10:1 or calculated from the standard deviation of the response and the slope of the linearity curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters must pass. No significant change in results. |
Overall Validation Workflow
Caption: ICH Q2(R1) Method Validation Workflow.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the determination of purity and the assessment of stability for this compound. The method's validation according to ICH guidelines confirms its suitability for use in a regulated quality control environment.[14] Its stability-indicating nature ensures that any degradation of the active ingredient can be accurately monitored over time, guaranteeing the quality, safety, and efficacy of this compound drug products.
References
- 1. veeprho.com [veeprho.com]
- 2. Safety evaluation of this compound at the approved dose in patients with chronic obstructive pulmonary disease: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
- 6. Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. sgs.com [sgs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Revefenacin Nebulizer Efficiency Optimization: A Technical Support Guide for Researchers
Welcome to the technical support center for optimizing revefenacin nebulizer efficiency in a research setting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experiments. As your dedicated application scientist, my goal is to equip you with the knowledge to not only execute protocols but to understand the underlying principles that govern successful aerosol research. This resource is built on a foundation of scientific integrity, combining technical accuracy with field-proven insights to ensure your experiments are both robust and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting work with nebulized this compound.
Q1: What is the recommended nebulizer type for this compound in a research setting?
A1: Clinical trials for this compound have predominantly used standard jet nebulizers, specifically the PARI LC® Sprint, connected to an air compressor.[1][2] For research purposes, it is highly recommended to start with a similar setup to ensure consistency with established data. The choice of nebulizer can significantly impact aerosol characteristics; therefore, if a different type of nebulizer (e.g., vibrating mesh) is used, it is crucial to perform thorough characterization of the output aerosol.
Q2: What are the key physical and chemical properties of the this compound inhalation solution that I should be aware of?
A2: The this compound inhalation solution (brand name YUPELRI®) is a sterile, clear, colorless, aqueous solution.[2][3] Each vial typically contains 175 mcg of this compound in 3 mL.[2][3] It is a long-acting muscarinic antagonist (LAMA).[4][5] Studies have shown it to be chemically stable at room temperature for up to 25 hours, even when admixed with other bronchodilators like formoterol fumarate.[4][5] However, for research applications, it is always best practice to use freshly opened vials and avoid prolonged storage of opened solutions to prevent any potential degradation or contamination. The primary degradation pathways for this compound are oxidation and hydrolysis.[6]
Q3: What is the expected aerodynamic particle size distribution for nebulized this compound?
A3: The aerodynamic particle size distribution is a critical factor for lung deposition. For this compound, studies have shown a mass median aerodynamic diameter (MMAD) of approximately 2.31 to 2.35 µm, with a fine particle fraction (FPF) of around 76.5% to 76.7%.[7][8][9] This indicates that a significant portion of the generated aerosol is within the ideal range for deep lung deposition. These properties have been observed to be stable over prolonged nebulization times (up to 15 minutes).[7][8][9]
Q4: Can I mix this compound with other drugs in the nebulizer for my experiments?
A4: While some studies have investigated the physicochemical compatibility of this compound with other drugs like formoterol, the general recommendation from the FDA is that the compatibility, efficacy, and safety of this compound when mixed with other drugs in a nebulizer have not been formally established.[2][3][4][5] For research purposes, if you intend to co-administer this compound with another compound, it is imperative to conduct your own stability and compatibility studies to ensure the integrity of both active ingredients.
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during this compound nebulization experiments.
Issue 1: Inconsistent or Low Aerosol Output
Q: My nebulizer is producing a visibly weak aerosol, or the output seems to vary between experiments. What could be the cause and how can I fix it?
A: Causal Analysis & Solution Pathway:
Inconsistent aerosol output is a frequent issue that can severely impact the reproducibility of your data. The root cause often lies in the nebulizer setup, maintenance, or the driving gas flow.
Step-by-Step Troubleshooting:
-
Check Nebulizer Assembly: Ensure all components of the nebulizer are correctly and securely assembled. A loose connection can lead to pressure loss and reduced aerosol generation.
-
Inspect for Blockages: Disassemble the nebulizer and visually inspect the nozzle for any salt crystal buildup or particulate matter. Even small obstructions can significantly alter aerosol characteristics.
-
Verify Gas Flow Rate: The output of a jet nebulizer is highly dependent on the flow rate of the compressed air. Ensure your compressor is delivering the manufacturer-specified flow rate for the nebulizer model you are using. A calibrated flow meter should be used to verify this.
-
Nebulizer Cleaning and Maintenance: Implement a rigorous cleaning protocol. After each use, disassemble the nebulizer and wash all parts with sterile, deionized water, followed by air-drying. Inconsistent cleaning can lead to residue buildup and altered performance.
-
Solution Volume: Ensure you are using the correct fill volume in the nebulizer cup. Overfilling or underfilling can affect the efficiency of aerosol generation.[10]
Issue 2: Unexpected Particle Size Distribution
Q: My particle size analysis is showing a larger or smaller MMAD than reported in the literature. What factors could be influencing this?
A: Causal Analysis & Solution Pathway:
Deviations in particle size can drastically alter the deposition profile in both in vitro and in vivo models. Several factors, from the nebulizer itself to the analytical method, can be at play.
Step-by-Step Troubleshooting:
-
Nebulizer Type: Different nebulizer technologies (jet vs. vibrating mesh) will produce different particle size distributions. Ensure you are comparing your results to data generated with a similar device.
-
Operating Parameters: For jet nebulizers, the driving gas flow rate is a primary determinant of particle size. Higher flow rates generally produce smaller particles. For vibrating mesh nebulizers, the aperture size and vibration frequency are key.
-
Formulation Properties: While the commercial this compound solution is standardized, if you are using a custom formulation, changes in viscosity, surface tension, or excipients will impact atomization and particle size.
-
Cascade Impactor Conditions: During in vitro testing with a cascade impactor, ensure the flow rate is accurately calibrated. The European Pharmaceutical Aerosol Group (EPAG) recommends a flow rate of 15 L/min for nebulizer testing with the Next Generation Impactor (NGI).[11] Evaporation of the aqueous aerosol can also artificially shrink particles; cooling the impactor may be necessary to mitigate this effect.[11]
-
Data Analysis: Double-check your calculations for MMAD and Geometric Standard Deviation (GSD). Ensure you are using appropriate software and methodologies for analyzing your cascade impactor data.
Issue 3: Low Drug Recovery or Mass Balance Issues
Q: I'm finding that the amount of this compound I can recover from my experimental setup is significantly lower than the initial amount loaded into the nebulizer. Where is the drug going?
A: Causal Analysis & Solution Pathway:
Poor mass balance is a critical issue that can invalidate experimental results. Understanding the potential sources of drug loss is key to optimizing recovery.
Step-by-Step Troubleshooting:
-
Residual Volume: A certain amount of the drug solution will always remain in the nebulizer after the run is complete (the "dead volume").[10] It is crucial to measure this residual volume and analyze its this compound concentration to account for this "lost" drug.
-
Apparatus Deposition: this compound aerosol will deposit on the internal surfaces of your experimental setup (e.g., tubing, chambers). A thorough rinsing of all components with an appropriate solvent and subsequent analysis of the rinse solution is necessary to quantify this deposition.
-
Filter Efficiency: If you are using filters to capture the aerosol, ensure they are appropriate for the particle size range and that you have a robust method for extracting the drug from the filter material. A study on this compound aerosol quantification reported an average extraction recovery of 98.5%.[7][8]
-
Chemical Stability: While this compound is relatively stable, prolonged experimental times or exposure to certain materials could potentially lead to degradation.[4][5] It is advisable to confirm the chemical integrity of the recovered drug using a stability-indicating analytical method, such as UHPLC-MS/MS.[6][7][8]
Section 3: Advanced Protocols & Methodologies
This section provides detailed protocols for key experiments to ensure data quality and reproducibility.
Protocol 1: Nebulizer Calibration for Consistent Output
Objective: To ensure a consistent and reproducible aerosol output from the jet nebulizer.
Rationale: The gravimetric method (weighing the nebulizer before and after use) is often inaccurate due to evaporative losses.[12] A solute tracer method provides a more accurate measure of the true aerosol output.[12]
Materials:
-
Jet nebulizer and compressor
-
Analytical balance
-
Lithium Chloride (LiCl) solution (e.g., 1% w/v)[12]
-
Collection filter and housing
-
Vacuum pump
-
Flame photometer or ion chromatograph
Procedure:
-
Prepare a standard curve for LiCl using your analytical instrument.
-
Accurately weigh the empty, dry nebulizer.
-
Add a precise volume (e.g., 4 mL) of the LiCl solution to the nebulizer and re-weigh.[12]
-
Connect the nebulizer to the compressor and the outlet to the filter housing.
-
Activate the nebulizer for a defined period (e.g., 60 seconds).
-
Reweigh the nebulizer. The weight loss is the total output (aerosol + vapor).
-
Extract the LiCl from the collection filter using a known volume of deionized water.
-
Analyze the LiCl concentration in the extract using your calibrated instrument.
-
Calculate the mass of LiCl collected on the filter.
-
Determine the aerosol output per unit time (e.g., µL/min) based on the known concentration of the starting LiCl solution.
Protocol 2: Quantification of this compound Deposition using UHPLC-MS/MS
Objective: To accurately quantify the amount of this compound deposited on various components of an experimental setup.
Rationale: A sensitive and specific analytical method is essential for accurate mass balance studies. UHPLC-MS/MS offers excellent specificity and a low limit of quantification.[7][8]
Materials:
-
UHPLC-MS/MS system
-
Appropriate C18 column
-
This compound analytical standard
-
Methanol, acetonitrile, perchloric acid solution (or other suitable mobile phase components)[7]
-
Solvent for extraction (e.g., methanol)
Procedure:
-
Sample Collection: After the experiment, carefully rinse the component of interest (e.g., cell culture insert, animal exposure chamber) with a known volume of extraction solvent to collect the deposited this compound.
-
Sample Preparation: If necessary, centrifuge or filter the sample to remove any particulate matter.
-
Standard Curve Preparation: Prepare a series of this compound standards in the same solvent matrix as your samples.
-
UHPLC-MS/MS Analysis:
-
Set up the chromatographic conditions (e.g., mobile phase composition, gradient, flow rate) to achieve good separation of this compound from any potential interferences.[7]
-
Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) for sensitive detection of this compound precursor and product ions.
-
-
Quantification: Integrate the peak area for this compound in both the standards and the samples. Calculate the concentration of this compound in your samples using the standard curve.
Section 4: Data and Diagrams
Table 1: Key Aerodynamic Properties of Nebulized this compound
| Parameter | Reported Value | Significance for Research |
| Mass Median Aerodynamic Diameter (MMAD) | 2.31 - 2.35 µm[7][8][9] | Optimal for deposition in the lower airways. |
| Fine Particle Fraction (FPF, <5 µm) | 76.5% - 76.7%[7][8][9] | High fraction of the dose is available for lung deposition. |
| Geometric Standard Deviation (GSD) | 2.41 - 2.44[7][8][9] | Indicates a relatively broad particle size distribution. |
| Aerosol Concentration (15 min nebulization) | ~0.95 - 0.98 mg/m³[8] | Provides a baseline for exposure calculations in in vitro/in vivo systems. |
Diagrams
Below are diagrams illustrating key workflows and concepts for optimizing your this compound nebulization experiments.
References
- 1. Efficacy and safety of this compound for nebulization in patients with chronic obstructive pulmonary disease taking concomitant ICS/LABA or LABA: subgroup analysis from phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Developing Ways to Evaluate in the Laboratory How Inhalation Devices Will Be Used by Patients and Care-Givers: The Need for Clinically Appropriate Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inhalationmag.com [inhalationmag.com]
- 12. qdcxjkg.com [qdcxjkg.com]
Technical Support Center: A Guide to Revefenacin Solubility for In Vitro Assays
Welcome to the technical support center for revefenacin. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their in vitro experimental workflows. As a potent, long-acting muscarinic antagonist (LAMA), this compound is a key compound in the study of Chronic Obstructive Pulmonary Disease (COPD) and other respiratory ailments.[1][2] However, its hydrophobic nature presents a common challenge in the lab: poor aqueous solubility.
This document provides field-proven insights and validated protocols to help you overcome these solubility hurdles, ensuring the accuracy and reproducibility of your in vitro assays. We will move from fundamental properties to practical, step-by-step troubleshooting.
Section 1: this compound Physicochemical Properties at a Glance
Understanding the fundamental properties of this compound is the first step in designing a successful experimental plan. Its high lipophilicity (as indicated by its LogP) and low aqueous solubility are the primary drivers of the handling challenges addressed in this guide.[3]
| Property | Value | Significance for In Vitro Assays | Source |
| Molecular Formula | C₃₅H₄₃N₅O₄ | For calculating molarity and preparing stock solutions. | [4] |
| Molecular Weight | 597.76 g/mol | Essential for accurate stock solution preparation. | [5] |
| LogP | 3.22 | Indicates high lipophilicity and predicts low solubility in aqueous media. | [3] |
| Aqueous Solubility | < 1 mg/mL | Confirms that this compound is poorly soluble in water and will require a solubilization strategy. | [3] |
| Formulation pH | The approved drug product is formulated in a sterile aqueous solution at pH 5.0. | Suggests that solubility may be pH-dependent. Adjusting the pH of buffers could be a viable strategy, assay permitting. | [6][7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling of this compound for laboratory use.
Q1: What is the best solvent for preparing a this compound stock solution?
For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. This compound is a hydrophobic compound, and DMSO is a powerful organic solvent capable of dissolving it at concentrations suitable for subsequent dilution into aqueous assay media.[8]
Q2: I'm performing a cell-based assay. What is the maximum concentration of DMSO I can use?
This is a critical question, as DMSO can be toxic to cells.[9] While some robust cell lines can tolerate up to 1% DMSO, a widely accepted "safe" final concentration for most cell lines is ≤0.5% .[8][10] However, sensitive cell types, such as primary cells, may show stress or toxicity at concentrations as low as 0.1%.[8][11]
Expert Recommendation: Always perform a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO that will be present in your assay (without this compound) to ensure that the observed effects are due to your compound and not the solvent.[12] The ideal final DMSO concentration is the lowest that maintains compound solubility.
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
This phenomenon, often called "crashing out," is the most common issue encountered with hydrophobic compounds.[12][13] The abrupt change in solvent polarity from DMSO to a highly aqueous environment causes the compound to fall out of solution.
The key is to make the transition less abrupt. Instead of a single large dilution, employ a stepwise or serial dilution technique. Add the DMSO stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and dispersion.[12] For a detailed workflow, see Protocol 2 in Section 4.
Q4: How should I store my this compound stock solution?
To maintain the integrity of your this compound stock, follow these storage guidelines:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[14]
-
In Solvent (DMSO): Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[14]
Section 3: In-Depth Troubleshooting Guide
This section provides a logical, cause-and-effect approach to resolving more complex solubility issues.
Problem: My this compound precipitated immediately upon addition to the aqueous buffer.
This is the classic sign of a compound exceeding its kinetic solubility limit in an aqueous environment.
The following diagram outlines a systematic approach to diagnosing and solving this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Problem: My vehicle control (media + DMSO) is causing cytotoxicity.
If you observe decreased cell viability or altered morphology in your DMSO-only control wells, it is a clear indication that your DMSO concentration is too high for your specific cell line and experimental duration.[11][15]
Self-Validating Solution: The DMSO Tolerance Assay
-
Seed your cells at the density used for your main experiment.
-
Create a dilution series of DMSO in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Replace the media on your cells with the DMSO-containing media.
-
Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).
-
The highest DMSO concentration that does not cause a significant decrease in viability compared to the no-DMSO control is your maximum tolerable concentration.
Section 4: Protocols & Workflows
Adherence to precise, validated protocols is essential for experimental success.
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (10 mM in DMSO)
This protocol describes how to accurately prepare a 10 mM stock solution. Always use calibrated equipment for measurements.[16][17]
Materials:
-
This compound powder (MW: 597.76 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
A-grade volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 597.76 g/mol * 1000 mg/g = 5.98 mg
-
-
Weighing: Accurately weigh out approximately 5.98 mg of this compound powder and record the exact weight.
-
Dissolution: Quantitatively transfer the powder to a volumetric flask. Add approximately 70-80% of the final required volume of DMSO.
-
Mixing: Cap the flask and vortex vigorously. If needed, use a brief sonication (in a water bath to avoid overheating) to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Final Volume: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.[18]
-
Recalculate Concentration: Use the actual mass you weighed to calculate the precise concentration of your stock solution.
-
Storage: Aliquot into single-use vials and store at -80°C.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol minimizes the risk of precipitation when diluting the DMSO stock into aqueous media.[12]
Example: Preparing a 10 µM working solution with a final DMSO concentration of 0.1%
-
Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare Final Working Solution:
-
Dispense 990 µL of your pre-warmed aqueous assay buffer or cell culture medium into a sterile tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the buffer is mixing, add 10 µL of the 1 mM intermediate stock drop-by-drop into the vortex.
-
This creates a 1000x dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay to prevent potential time-dependent precipitation.
By following these guidelines and protocols, you can confidently prepare and use this compound solutions, ensuring that your in vitro results are both reliable and reproducible.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. fm.formularynavigator.com [fm.formularynavigator.com]
- 3. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Long-Term Stability Testing of Revefenacin Formulations
Welcome to the technical support center for the long-term stability testing of revefenacin formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your stability programs. The information herein is curated to ensure scientific integrity and is grounded in established regulatory guidelines and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability testing of this compound.
Q1: What are the primary degradation pathways for this compound that should be monitored during long-term stability studies?
A1: The principal degradation pathway for this compound is the hydrolysis of its primary amide to form the active metabolite, THRX-195518, which is a carboxylic acid.[1][2][3] While this is the major route, other less common degradation pathways include oxidative deamination, oxygenation, carbamate hydrolysis, and N-dealkylation.[2][4] Therefore, your stability-indicating method must be capable of separating this compound from THRX-195518 and other potential minor degradants.
Q2: What are the standard ICH recommended storage conditions for long-term stability testing of a this compound inhalation solution?
A2: For a drug product intended for storage at room temperature, the International Council for Harmonisation (ICH) Q1A(R2) guideline recommends long-term stability studies be conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[5][6] Accelerated stability studies are typically performed at 40°C ± 2°C with 75% ± 5% RH.[5] For inhalation solutions, it is also crucial to assess the stability in different storage orientations (e.g., upright, inverted, horizontal) to evaluate potential interactions with the container closure system.[7]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Q3: Which analytical techniques are most suitable for a stability-indicating assay of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and robust method for the quantification of this compound and its impurities.[8] For more sensitive and specific detection, especially for identifying unknown degradants, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is highly effective.[2][9][10][11] A well-developed stability-indicating method should be able to resolve this compound from its known degradation products and any other potential impurities that may arise during storage.[9][12]
Q4: What are the critical quality attributes (CQAs) to monitor for a this compound nebulizer solution during a stability study?
A4: For a nebulized solution like this compound, the following CQAs are essential to monitor throughout the stability study:
-
Assay: The concentration of this compound.
-
Impurities and Degradation Products: Quantification of known and unknown impurities.
-
Appearance: The solution should remain clear and colorless.[13]
-
pH: To ensure the stability of the active pharmaceutical ingredient (API) and patient comfort.[14][15]
-
Delivered Dose Uniformity (DDU): To ensure consistent dosing for the patient.[16]
-
Aerodynamic Particle Size Distribution (APSD): To ensure the aerosolized droplets are in the optimal size range for lung deposition.[11][16]
-
Sterility and Microbial Limits: For sterile dosage forms.
-
Leachables: From the container closure system.[10]
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during your stability studies.
Scenario 1: Unexpected Peaks in the HPLC Chromatogram
Q: I am observing an unexpected peak in my HPLC chromatogram during a stability time point. How should I proceed with its identification and characterization?
A: The appearance of a new peak in a stability chromatogram requires a systematic investigation to determine its origin and potential impact on product quality. The following steps will guide you through this process.
-
Confirm the Peak is Real:
-
Re-inject the same sample to ensure the peak is not an anomaly from the injection process.
-
Inject a blank (mobile phase) to rule out carryover from previous injections or contamination of the mobile phase.[17]
-
If the peak persists, proceed to the next step.
-
-
Investigate the Source:
-
Placebo Analysis: Analyze a placebo formulation (containing all excipients but no this compound) that has been subjected to the same stability conditions. If the peak is present, it is likely an excipient degradant or a leachable from the container closure system.
-
Forced Degradation Studies: If the peak is not present in the placebo, it is likely a this compound degradant. To confirm this, perform forced degradation studies on the this compound drug substance and drug product. This involves subjecting the samples to stress conditions such as acid, base, oxidation, heat, and light.[12] The degradation profiles generated can help in tentatively identifying the unknown peak.
-
-
Characterize the Peak:
-
UV-Vis Spectrum: If using a photodiode array (PDA) detector, compare the UV spectrum of the unknown peak to that of this compound and its known impurities. This can provide clues about the structure of the chromophore.
-
LC-MS/MS Analysis: For structural elucidation, analyze the sample using a validated LC-MS/MS method. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.[9][11]
-
-
Quantify and Report:
-
Once identified, the impurity should be quantified using an appropriate reference standard if available. If a standard is not available, its concentration can be estimated relative to the this compound peak area, assuming a similar response factor.
-
Report the impurity level according to ICH Q3B(R2) guidelines for impurities in new drug products.[6]
-
This protocol outlines a typical forced degradation study for a this compound formulation.
-
Sample Preparation: Prepare solutions of this compound drug product at the target concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the drug product solution at 80°C for 48 hours.
-
Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your stability-indicating HPLC method.
Caption: Workflow for investigating unexpected chromatographic peaks.
Scenario 2: Drift in pH of the Formulation
Q: We are observing a consistent decrease in the pH of our this compound formulation during our long-term stability study. What could be the cause, and how should we investigate it?
A: A drift in pH is a critical stability concern as it can impact the solubility, stability, and tolerability of the drug product. The most likely cause for a pH decrease in a this compound formulation is the hydrolysis of the amide group to form the carboxylic acid metabolite, THRX-195518.[1][2] Other potential causes could include interaction with the container closure system or degradation of an excipient.
-
Correlate pH with Degradation: Plot the pH values against the concentration of the THRX-195518 degradant over time. A strong correlation would suggest that the formation of this acidic degradant is the primary driver of the pH change.
-
Container-Closure Interaction Study: To rule out contributions from the container, conduct a study where the formulation is stored in an inert container (e.g., a glass vial) under the same stability conditions. If the pH drift is significantly less in the inert container, it suggests an interaction with the primary packaging.
-
Excipient Stability: Review the stability data for all excipients used in the formulation. The citrate buffer components (citric acid and sodium citrate) are generally stable, but it's important to ensure their quality.[18]
-
Buffer Capacity: Evaluate if the buffer capacity of the formulation is sufficient to maintain the pH within the acceptable range over the shelf life, considering the expected rate of degradation.
-
Reformulation: If the pH shift is significant and cannot be controlled by the current buffer system, reformulation with a different buffer or a higher buffer concentration may be necessary.
-
Packaging Selection: If container-closure interactions are identified, consider alternative packaging materials.
Scenario 3: Inconsistent Delivered Dose from the Nebulizer
Q: Our stability data shows a trend of decreasing delivered dose uniformity (DDU) over time. What formulation stability attributes could be contributing to this?
A: Inconsistent DDU from a nebulizer can be a complex issue with contributions from both the device and the formulation.[16] From a formulation stability perspective, changes in physical properties can impact the efficiency of nebulization.
-
Change in Viscosity: While less common for aqueous solutions, any change in viscosity due to excipient degradation or interaction could affect the nebulization rate.
-
Surface Tension Modification: Adsorption of the API or excipients to the container surface over time could alter the surface tension of the solution, which can influence droplet formation during nebulization.
-
Precipitation: Although unlikely if the formulation is robust, any precipitation of the API or excipients would significantly impact the amount of drug available for nebulization. A visual inspection for particulate matter is a critical stability test.
Caption: Interplay of formulation stability and nebulizer performance.
-
Setup: Assemble the nebulizer system (e.g., PARI LC Sprint nebulizer with a PARI Trek S compressor) as specified for this compound administration.[19]
-
Sample Loading: Load a single vial of the this compound stability sample into the nebulizer.
-
Nebulization: Operate the nebulizer for the specified time, capturing the aerosolized dose onto a filter apparatus (e.g., using a sampling pump).
-
Drug Recovery: Extract the captured this compound from the filter using a suitable solvent.
-
Quantification: Analyze the extracted solution using a validated HPLC method to determine the amount of this compound delivered.
-
Acceptance Criteria: The delivered dose should be within the specified range (e.g., 80-120% of the label claim) for a set number of actuations.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. meded101.com [meded101.com]
- 15. Physicochemical Stability and Compatibility of this compound (LAMA) and Formoterol Fumarate (LABA) Inhalation Solution Admixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broughton-group.com [broughton-group.com]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 18. YUPELRI® (this compound) inhalation solution [yupelri.com]
- 19. droracle.ai [droracle.ai]
Technical Support Center: Minimizing Off-Target Effects of Revefenacin in Cell Culture
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing revefenacin in cell culture experiments. This resource is designed to provide in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize off-target effects, ensuring the accuracy and reliability of your in vitro data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about using this compound in a cell culture setting.
Q1: What is this compound and what is its primary on-target mechanism of action?
A1: this compound is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2][3] Its therapeutic effect in conditions like Chronic Obstructive Pulmonary Disease (COPD) is primarily achieved through the inhibition of the M3 receptor on airway smooth muscle, which leads to bronchodilation.[1][2][4] In a cell culture context, its primary "on-target" effect is the competitive antagonism of muscarinic receptors, which can be measured by the suppression of acetylcholine-induced responses like calcium mobilization.[5]
Q2: What are the potential off-target effects of this compound in cell culture?
A2: Off-target effects are unintended interactions with cellular components other than the primary target.[6] For this compound, these can be categorized as:
-
Pharmacological Off-Target Effects: While it binds to all five muscarinic receptors, the desired effect is often M3-specific.[1][2][4] Unintended signaling consequences may arise from blocking M1, M2, M4, or M5 receptors if they are present in your cell line. Preclinical studies show this compound has kinetic selectivity for M3 over M2 receptors, meaning it dissociates more slowly from M3.[5][7][8]
-
Chemical-Based Toxicity: At high concentrations, the chemical structure of any compound, including this compound, can cause cellular stress or toxicity unrelated to its intended pharmacological target.[9][10] This can manifest as decreased cell viability, changes in morphology, or apoptosis.
-
Metabolite Effects: this compound is metabolized in the liver to an active metabolite, THRX-195518.[2][11] While this is more relevant in vivo, if your cell culture model has metabolic capabilities (e.g., primary hepatocytes), the effects of this metabolite, which has a lower potency at muscarinic receptors, should be considered.[2][11]
Q3: How do I select the optimal, on-target concentration range for my experiments?
A3: The optimal concentration should be the lowest dose that elicits the desired on-target effect without causing significant off-target toxicity.[6] This is determined empirically for each cell line and assay. The key is to perform a dose-response experiment. Start with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) and measure both your desired functional outcome (e.g., inhibition of a signaling pathway) and cell viability (e.g., using an MTT or LDH assay). The ideal range will be where the functional effect reaches a plateau before a significant drop in cell viability is observed.
Q4: What are the essential control experiments to distinguish on-target from off-target effects?
A4: Differentiating on-target from off-target effects is critical for data interpretation.[6] Essential controls include:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.[6]
-
Inactive/Structurally Related Molecule: If available, use a compound that is structurally similar to this compound but known to be inactive at muscarinic receptors. This helps identify effects due to the chemical scaffold rather than receptor blockade.[6]
-
Target Expression Knockdown/Knockout: In cell lines where the target receptor (e.g., M3) has been knocked out or knocked down (e.g., using CRISPR or siRNA), an on-target effect of this compound should be abolished. If the effect persists, it is likely off-target.
-
Rescue Experiments: If this compound inhibits a specific pathway, attempt to "rescue" the phenotype by activating a downstream component of that same pathway. If the effect cannot be rescued, it may suggest a different, off-target mechanism is at play.[6]
Part 2: Troubleshooting Guide
This section provides a structured approach to solving specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High Cell Toxicity / Low Viability | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[6] | Solution: Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cell line (typically <0.5% for DMSO). Ensure all treatments, including controls, have the same final solvent concentration. |
| 2. Concentration Too High: The this compound concentration is in a range that causes off-target cytotoxicity.[6] | Solution: Re-evaluate your dose-response curve. Select concentrations from the lower, specific-effect range. Use a sensitive cytotoxicity assay like a Lactate Dehydrogenase (LDH) release assay to precisely define the cytotoxic threshold.[12] | |
| 3. On-Target Toxicity: The intended inhibition of muscarinic signaling is detrimental to your specific cell line's survival.[6] | Solution: Verify the expression of muscarinic receptor subtypes in your cells (e.g., via qPCR or Western blot). If the target is highly expressed, the observed toxicity may be a direct result of its intended function. Consider using a shorter treatment duration. | |
| Inconsistent or Non-Reproducible Results | 1. Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations.[6] | Solution: Visually inspect the media in your wells for any precipitate. Check the solubility data for this compound in your specific culture medium. Prepare fresh stock solutions and ensure complete dissolution before diluting into the final medium. |
| 2. Edge Effects: Wells on the perimeter of the culture plate are prone to evaporation, leading to increased compound concentration.[13] | Solution: Avoid using the outer wells of the plate for experiments. Instead, fill them with sterile PBS or media to create a humidity barrier. Ensure proper mixing of the compound in the media before adding it to the cells. | |
| 3. Cell Seeding Inconsistency: Uneven cell numbers across wells lead to variable responses.[13] | Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into different wells. | |
| Observed Effect is Not Dose-Dependent | 1. Assay Saturation: The biological response is already maximal at the lowest concentration tested.[6] | Solution: Expand the lower end of your concentration range (e.g., into the picomolar range) to better define the dose-response curve and determine the EC50/IC50. |
| 2. Off-Target "Hook" Effect: At higher concentrations, an opposing off-target effect may be masking the on-target dose response.[6] | Solution: This complex issue requires further investigation. Try co-treatment with antagonists for other potential targets to see if the dose-response relationship can be restored. This points to a specific off-target interaction. | |
| 3. Assay Interference: this compound is directly interfering with the assay chemistry (e.g., absorbance or fluorescence of a reporter dye). | Solution: Run a cell-free control. Add this compound at all tested concentrations to wells containing only culture medium and your assay reagents. Any signal generated here indicates direct interference.[6] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Establishing the Therapeutic Window (Dose-Response and Cytotoxicity)
This protocol is essential for identifying the concentration range where this compound exhibits its on-target effects without inducing general cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in your cell culture medium. Also, prepare a vehicle-only control.
-
Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Dual Assay:
-
Cytotoxicity Assay (LDH): Carefully collect a small aliquot of the supernatant from each well to measure the release of lactate dehydrogenase (LDH), an indicator of membrane damage.[12] Follow the manufacturer's protocol for a commercially available LDH assay kit.
-
Viability/Metabolic Assay (MTT/WST-1): To the remaining cells in the plate, add a tetrazolium salt-based reagent (like MTT or WST-1). Viable cells with active metabolism will reduce the salt to a colored formazan product, which can be quantified by absorbance.
-
-
Data Analysis: Plot the percent viability and percent cytotoxicity against the log of the this compound concentration. The "therapeutic window" is the range where viability is high, and the desired on-target effect (measured in a separate functional assay) is achieved.
Workflow for Distinguishing On-Target vs. Off-Target Effects
This logical workflow guides the experimental process for validating an observed cellular response.
Caption: Workflow for On-Target vs. Off-Target Effect Validation.
Part 4: Data Summary & Pathway Visualization
This compound Receptor Binding Profile
Preclinical studies have characterized this compound's affinity for the five human muscarinic receptor subtypes. While it binds to all five, its kinetic selectivity (slower dissociation) for M3 is a key feature.[5][7][8]
| Receptor Subtype | Affinity (pKi) Range | Key Characteristic |
| M1-M5 | 8.2 - 9.8 | High affinity across all subtypes.[8] |
| M3 | ~9.8 | Target for bronchodilation.[8] Exhibits slow receptor dissociation.[11] |
| M2 | ~9.4 | Dissociates significantly faster than from M3, indicating kinetic selectivity.[5][7] |
On-Target Signaling Pathway of this compound
This compound acts as a competitive antagonist at the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). This diagram illustrates the canonical signaling pathway that this compound inhibits.
Caption: this compound's On-Target Mechanism at the M3 Receptor.
References
- 1. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 2. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Revefenacin Binding Assays
Welcome to the technical support center for revefenacin binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when quantifying the interaction of this compound with its target, the M3 muscarinic acetylcholine receptor (M3R). As a long-acting muscarinic antagonist (LAMA), precise and reproducible binding data for this compound is critical for understanding its pharmacology and developing effective therapeutics for conditions like chronic obstructive pulmonary disease (COPD).[1][2][3]
This resource provides in-depth, experience-driven solutions to common issues, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to develop robust, self-validating assays that yield consistent and trustworthy results.
Understanding this compound and its Interaction with the M3 Receptor
This compound is a competitive antagonist that exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[3][4] Its therapeutic effect in COPD is primarily mediated by blocking acetylcholine-induced bronchoconstriction through its interaction with M3 receptors on airway smooth muscle.[1][2][3][5] A key characteristic of this compound is its kinetic selectivity, demonstrating a significantly slower dissociation from the M3 receptor compared to the M2 receptor.[4] This prolonged engagement with the M3 receptor contributes to its long-acting bronchodilator effects.[1][4]
Given this mechanism, radioligand binding assays are a cornerstone for characterizing this compound's affinity (Kᵢ) and receptor occupancy. However, like any sophisticated biological assay, these experiments are susceptible to variability. The following sections address the most frequently encountered problems and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
Question: My non-specific binding is exceeding 50% of the total binding, even at low radioligand concentrations. What could be causing this and how can I fix it?
Answer: High non-specific binding is a common hurdle in radioligand binding assays that can mask the true specific binding signal, leading to inaccurate affinity and receptor density calculations.[6][7] Non-specific binding refers to the radioligand adhering to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[6][8]
Causality and Solutions:
-
Radioligand Concentration: Using a radioligand concentration that is too high is a frequent cause of elevated NSB.
-
Hydrophobicity: Both the radioligand and this compound, as organic molecules, can possess hydrophobic properties that promote non-specific interactions with the assay components.
-
Solution: Modify your assay buffer. The inclusion of a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% can help to saturate non-specific binding sites on the filter and other surfaces.[6][9] Additionally, pre-treating your filter plates with a solution like 0.3% polyethyleneimine (PEI) can reduce non-specific binding of positively charged radioligands.
-
-
Inadequate Washing: Insufficient washing during the filtration step can leave unbound radioligand trapped in the filter, artificially inflating the NSB.
-
Solution: Increase the number and volume of wash steps. Using ice-cold wash buffer is crucial as it slows the dissociation of the specific radioligand-receptor complex while effectively removing unbound radioligand.[6]
-
-
Membrane Protein Concentration: An excessive amount of membrane protein in the assay can increase the number of non-specific binding sites.
-
Solution: Optimize the amount of membrane protein per well. A typical range for receptor binding assays is 10-100 µg of protein.[10] Perform a protein titration experiment to find the optimal concentration that provides a robust specific binding signal without excessive NSB.
-
Data Presentation: Troubleshooting High NSB
| Potential Cause | Recommended Action | Expected Outcome |
| Radioligand concentration too high | Titrate radioligand to ≤ Kd | Decreased NSB, improved signal-to-noise ratio |
| Hydrophobic interactions | Add 0.1-0.5% BSA to buffer; pre-treat filters with 0.3% PEI | Reduced binding to filter and other surfaces |
| Insufficient washing | Increase wash steps with ice-cold buffer | More efficient removal of unbound radioligand |
| Excessive membrane protein | Titrate membrane protein (10-100 µg) | Lower NSB while maintaining specific signal |
Issue 2: Low Signal-to-Noise Ratio
Question: I'm observing a very small window between my total binding and non-specific binding. How can I improve my assay's signal-to-noise ratio?
Answer: A low signal-to-noise ratio, where the specific binding is only marginally higher than the non-specific binding, compromises the accuracy and reproducibility of your results. This can stem from either low specific binding or high non-specific binding, or a combination of both.
Causality and Solutions:
-
Suboptimal Receptor Expression: The source of your M3 receptors (e.g., cell lines, tissue homogenates) may have low receptor density (Bmax).
-
Solution: If using a recombinant cell line, ensure that the expression of the M3 receptor is adequate. For tissue preparations, select a tissue known to have high M3 receptor expression, such as smooth muscle from the airways.
-
-
Inactive Receptors: Improper membrane preparation or storage can lead to denaturation or degradation of the M3 receptors.
-
Assay Conditions Not at Equilibrium: If the incubation time is too short, the radioligand may not have reached equilibrium with the receptor, resulting in a lower-than-expected specific binding signal.
-
Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium at your chosen incubation temperature.[13]
-
Experimental Workflow: Optimizing Signal-to-Noise
References
- 1. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 4. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. brieflands.com [brieflands.com]
overcoming limitations of in vitro COPD models
Overcoming Limitations of In Vitro COPD Models
Introduction: Chronic Obstructive Pulmonary Disease (COPD) is a complex, heterogeneous disorder characterized by persistent respiratory symptoms and airflow limitation. While in vitro models are indispensable for dissecting disease mechanisms and for preclinical drug screening, they often fail to recapitulate the multifaceted pathophysiology of the human lung.[1] This guide, designed for researchers, scientists, and drug development professionals, provides expert-driven troubleshooting advice and advanced protocols to overcome the common limitations of these models. Our focus is on enhancing the physiological relevance of your experiments to accelerate the translation of your findings.
Part 1: Frequently Asked Questions (FAQs)
Here we address high-level questions to guide your experimental design and model selection.
Q1: What is the single most significant limitation of traditional submerged cell cultures for COPD research?
A: The most critical limitation is the absence of an air-liquid interface (ALI). In the lung, airway epithelial cells are polarized, with their apical surface exposed to air and their basal surface in contact with the underlying tissue and liquid.[2] Submerged cultures fail to replicate this, preventing the cells from differentiating into a pseudostratified mucociliary epithelium composed of basal, ciliated, and mucus-producing goblet cells.[2][3] This differentiated structure is fundamental to the lung's barrier function and is a primary site of COPD pathology.
Q2: When should I choose primary human cells over immortalized cell lines (e.g., NCI-H292, BEAS-2B)?
A: While cell lines are valuable for their robustness and ease of use, primary human bronchial epithelial cells (HBECs) are superior for modeling COPD-specific phenotypes.[4]
-
Disease Relevance: Primary cells isolated from COPD patients can retain disease-specific characteristics, such as altered gene expression, impaired ciliary function, and a heightened inflammatory response. This provides a more clinically relevant context that is impossible to achieve with generic cell lines.
-
Physiological Accuracy: Primary cells, especially when cultured at ALI, more accurately differentiate and form a barrier that mimics the in vivo airway epithelium.[1]
-
Causality: Use cell lines for initial mechanistic studies or high-throughput screening where consistency is paramount. Switch to primary cells from healthy and COPD donors to validate key findings in a more physiologically and pathologically relevant system.
Q3: My model only includes epithelial cells. How can I begin to incorporate the inflammatory and remodeling aspects of COPD?
A: COPD is driven by chronic inflammation and tissue remodeling involving multiple cell types.[5][6] Start by moving from monoculture to co-culture systems.
-
Epithelial-Fibroblast Co-culture: To model airway remodeling, co-culture epithelial cells with primary lung fibroblasts. Fibroblasts from COPD patients secrete altered extracellular matrix (ECM) components, which can be captured in these systems.[5]
-
Immune Cell Integration: To model inflammation, introduce immune cells like macrophages or neutrophils.[7] You can add primary human monocyte-derived macrophages or established cell lines like THP-1 to the basolateral compartment of an ALI culture to study epithelial-immune crosstalk.[8]
Part 2: Troubleshooting Guides
This section provides in-depth, Q&A-style solutions to specific experimental problems.
Problem Area 1: Poor Cellular Differentiation at the Air-Liquid Interface (ALI)
Q: My primary HBECs form a confluent monolayer, but after lifting to ALI, they fail to differentiate. TEER values are low, and I don't see ciliated or goblet cells. What's going wrong?
A: This is a common and multifactorial issue. Successful ALI differentiation depends on a robust initial culture and precise timing. The goal is to create a self-validating system where successful differentiation is confirmed by morphology, barrier function, and marker expression.
Troubleshooting Table: Poor ALI Differentiation
| Symptom | Potential Cause(s) | Recommended Solution(s) & Validation Steps |
| Holes form in monolayer after lifting to ALI [9] | 1. Sub-confluent Culture: The monolayer was not 100% confluent before lifting. 2. Cell Stress: Cells are stressed due to media composition, handling, or donor variability (e.g., cells from severe COPD patients can be harder to culture).[9] 3. Premature Lifting: Cells were lifted before strong cell-cell junctions formed. | 1. Action: Do not lift until you confirm 100% confluence via microscopy. 2. Action: Ensure optimized, BPE-free ALI differentiation medium is used.[10] Minimize handling. 3. Validation: Wait 24-48 hours post-confluence before lifting to allow junctional proteins like E-cadherin to solidify the barrier. |
| Low Transepithelial Electrical Resistance (TEER) (<300 Ω·cm²) | 1. Leaky Barrier: Poor tight junction formation. 2. Cell Death: Toxicity from media components or residual detergents on inserts. 3. Incomplete Differentiation: The culture has not had enough time to mature. | 1. Action: Extend the culture duration. Full differentiation can take >21 days. 2. Action: Pre-screen primary cell donors, as some may inherently form weaker barriers.[11] 3. Validation: Measure TEER every 2-3 days. A successful culture will show a steady increase, plateauing above 500 Ω·cm².[11] |
| Absence of Cilia Beating & MUC5AC Expression | 1. Media Composition: Lack of critical factors (e.g., retinoic acid) needed for differentiation. 2. Donor Variation: Some donors may have a reduced capacity for ciliary differentiation. 3. Insufficient Time: Ciliated and goblet cells are among the last to appear. | 1. Action: Use a commercially validated ALI differentiation medium.[10] 2. Action: Allow cultures to mature for at least 28 days. 3. Validation: Confirm differentiation via live imaging (cilia beating) and immunofluorescence staining for acetylated α-tubulin (cilia) and MUC5AC (goblet cells). |
Workflow for Establishing a Robust ALI Culture This diagram outlines the critical steps and quality control checkpoints for a successful ALI culture experiment.
Caption: Workflow for ALI culture from cell expansion to validation.
Problem Area 2: Inconsistent Inflammatory Response to Stimuli
Q: I'm treating my ALI cultures with Cigarette Smoke Extract (CSE), but the release of pro-inflammatory cytokines like IL-8 and IL-6 is highly variable between experiments. How can I standardize my results?
A: Reproducibility is a major challenge when using complex stimuli like CSE. The variability often stems from the preparation of the extract itself and the method of exposure.[12][13]
Causality and Solution: The composition of CSE is notoriously inconsistent. It is an aqueous solution capturing both particulate and gas phase components of smoke, but the exact chemicals and their concentrations can vary significantly.[14]
Standardized Protocol: Preparation of Cigarette Smoke Extract (CSE)
This protocol is designed to minimize batch-to-batch variability.[15][16]
Materials:
-
Reference cigarettes (e.g., 3R4F from the University of Kentucky)
-
50 mL conical tube
-
Peristaltic pump or a 50 mL syringe with a three-way stopcock[15]
-
Silicone tubing
-
0.22 µm sterile filter
-
Serum-free cell culture medium (e.g., DMEM/F-12)
Procedure:
-
Apparatus Setup: Assemble the apparatus in a certified chemical fume hood.[15] Connect tubing from the cigarette holder to a gas washing bottle or directly into a 50 mL tube containing 10 mL of serum-free medium. Connect the outlet to the pump/syringe.
-
Smoke Generation: Light a reference cigarette without a filter. Draw the smoke through the medium at a constant, slow rate (e.g., 5 minutes per cigarette). This bubbling dissolves the smoke components into the medium.[14]
-
Standardization: The resulting solution is considered 100% CSE. It is critical to standardize this stock. The most common method is to measure the optical density (OD) at a specific wavelength (e.g., 320 nm) using a spectrophotometer. An OD reading of 1.0 is often used as a benchmark for 100% CSE.[17]
-
Sterilization & Use: Sterile-filter the 100% CSE through a 0.22 µm filter to remove bacteria and large particulates.[16]
-
Application: Prepare fresh CSE for each experiment.[15] Dilute the standardized 100% stock to working concentrations (e.g., 1%, 2.5%, 5%) in your complete cell culture medium. Apply the diluted CSE to the basolateral compartment of your ALI culture to mimic systemic exposure or apically for direct inhalation exposure.[12]
Validation:
-
Dose-Response: Always perform a dose-response curve (e.g., 0.5% to 10% CSE) to identify the optimal concentration that induces a robust inflammatory response without causing excessive cytotoxicity.
-
Cytotoxicity Assay: Use an LDH assay to quantify cell death. Aim for a CSE concentration that results in <20% cytotoxicity to ensure you are studying an inflammatory response, not just cell death.
-
Biomarker Analysis: Validate the response by measuring a panel of key COPD-related cytokines (e.g., IL-8, IL-6, GM-CSF) via ELISA or multiplex assay.
Simplified CSE-Induced Inflammatory Pathway This diagram illustrates the activation of the NF-κB pathway in bronchial epithelial cells following exposure to CSE, a key driver of inflammation in COPD.
Caption: CSE activates the NF-κB pathway, leading to cytokine production.
Part 3: Advancing Model Complexity with Organoids
Q: My research question involves epithelial-mesenchymal interactions and tissue regeneration, which are limited in 2D models. Are lung organoids a viable next step?
A: Absolutely. Lung organoids, derived from either adult stem cells (ASCs) or induced pluripotent stem cells (iPSCs), represent a significant leap in physiological relevance.[18][[“]] They self-organize into 3D structures that can recapitulate aspects of lung development and architecture, including airway-like and alveoli-like domains.[20][21]
Comparison of Advanced In Vitro Models
| Model Type | Key Advantages | Key Limitations | Best For Studying |
| ALI Culture | - Polarized epithelium with barrier function.- Good for studying inhalation toxicity and mucociliary clearance.[22] | - Lacks 3D architecture.- Limited cell-type diversity (mostly epithelial). | Barrier integrity, host-pathogen interactions, drug transport across the epithelium. |
| Lung Organoids | - Self-organizing 3D structure.- Includes epithelial and some mesenchymal cell types.[21] - Can be derived from patient cells for personalized models.[20] | - Lack of vascularization and immune cells.[3]- Enclosed structure limits access for apical treatments. | Developmental biology, epithelial-mesenchymal crosstalk, tissue regeneration, genetic diseases.[23] |
| Lung-on-a-Chip | - Incorporates mechanical forces (breathing motions) and vascular flow.[24]- Allows for co-culture of epithelial and endothelial cells.[24] | - Technically complex and lower throughput.[24]- Often relies on cell lines rather than primary cells. | Drug screening, modeling mechanical forces, vascular leakage, and systemic responses.[25] |
Getting Started with Lung Organoids: For studying COPD, ASC-derived organoids from patient biopsies are particularly powerful.[20] A common approach involves co-culturing primary bronchial epithelial cells with lung fibroblasts in a 3D matrix like Matrigel.[21] The fibroblasts provide essential signaling cues that support the self-organization and differentiation of the epithelial cells into complex structures.[23] This allows for the investigation of the aberrant epithelial-mesenchymal crosstalk that is a hallmark of COPD.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Air-liquid interface cultures of the healthy and diseased human respiratory tract: promises, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selvita.com [selvita.com]
- 7. Frontiers | Editorial: Next generation in vitro models to study chronic pulmonary diseases, volume II [frontiersin.org]
- 8. In vitro modeling of COPD inflammation and limitation of p38 inhibitor – SB203580 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. youtube.com [youtube.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of cigarette smoke extract (CSE) [protocols.io]
- 16. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. A Simple and Rapid Method for Standard Preparation of Gas Phase Extract of Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lung organoids in COPD: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease [biomolther.org]
- 22. promocell.com [promocell.com]
- 23. Tractable human distal lung organoid model as a new efficient tool to study mesenchymal-epithelial interactions in COPD | NC3Rs [nc3rs.org.uk]
- 24. Advanced human-relevant in vitro pulmonary platforms for respiratory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advanced In Vitro Lung Models for Drug and Toxicity Screening: The Promising Role of Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Revefenacin Formulation Compatibility: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for revefenacin inhalation solution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the formulation compatibility of this compound with other nebulized drugs. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to design and execute scientifically sound experiments, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the co-administration of this compound in a nebulizer.
Q1: Can this compound inhalation solution be mixed with other nebulized drugs?
A: The official prescribing information for YUPELRI® (this compound) states that the drug compatibility (physical and chemical), efficacy, and safety of YUPELRI when mixed with other drugs in a nebulizer have not been established[1][2][3][4]. Therefore, mixing this compound with other medications in the nebulizer is not recommended in a clinical setting[5][6]. For research purposes, any co-administration should be preceded by rigorous compatibility testing.
Q2: Is there any known compatibility data for this compound with other specific nebulized drugs?
A: Yes, a study has been published on the physicochemical compatibility of this compound and formoterol fumarate inhalation solutions. The study found that an admixture of the two drugs was physically and chemically stable for up to 25 hours at room temperature, showing no substantial changes in appearance, pH, osmolality, active drug content, purity, or impurity levels[7]. However, for other commonly nebulized drugs such as albuterol, budesonide, or ipratropium, there is a lack of conclusive data[7].
Q3: What are the potential risks of mixing incompatible nebulized drugs?
A: Mixing incompatible drugs can lead to several issues, including:
-
Physical Incompatibility: This can manifest as precipitation, color change, or phase separation, which could affect the aerosol delivery and potentially be harmful if inhaled[8].
-
Chemical Incompatibility: This involves the degradation of one or both active pharmaceutical ingredients (APIs), leading to a loss of potency and the potential formation of harmful byproducts[7].
-
Altered Aerosol Characteristics: Mixing solutions can change the viscosity, surface tension, and osmolality of the formulation, which may impact the droplet size distribution and the efficiency of drug delivery to the lungs.
Q4: What are the regulatory considerations for co-administering nebulized drugs?
A: The U.S. Food and Drug Administration (FDA) provides guidance for the development of inhalation and nasal drug products[3]. Any new combination of drugs intended for co-nebulization would likely be considered a new drug product and require comprehensive data on its safety, efficacy, and quality, including detailed compatibility studies.
Troubleshooting Guide: Investigating this compound Compatibility
This section provides a framework for researchers to systematically investigate the compatibility of this compound with other nebulized medications in a laboratory setting.
Initial Assessment: Visual Inspection
Issue: You are considering co-administering this compound with another nebulized drug and need to perform a preliminary compatibility screen.
Solution: A thorough visual inspection is the first and simplest step.
Causality: Physical incompatibilities often manifest as visible changes. This initial screen can prevent wasted time and resources on more complex analytical tests if a gross incompatibility is immediately apparent.
Protocol:
-
In a clear glass vial, combine the intended volumes of this compound and the other nebulized drug solution.
-
Gently swirl the mixture.
-
Visually inspect the mixture against both a black and a white background for any signs of precipitation, color change, or gas formation[9][10].
-
Repeat the inspection at various time points (e.g., immediately after mixing, 15 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours) to assess for any delayed incompatibilities.
Physicochemical Analysis: pH and Osmolality
Issue: After passing visual inspection, you need to assess more subtle physicochemical changes.
Solution: Measure the pH and osmolality of the admixture.
Causality: Significant shifts in pH can affect drug stability and solubility, while osmolality is important for physiological tolerance in the airways. Nebulizer solutions should ideally be isotonic with a pH greater than 5[11].
Protocol:
-
pH Measurement:
-
Calibrate a pH meter using standard buffer solutions[7][12].
-
Measure the pH of the individual drug solutions and the admixture at the same time points as the visual inspection.
-
A significant change in pH (e.g., >1 unit) in the admixture compared to the individual components may indicate an interaction.
-
-
Osmolality Measurement:
-
Calibrate an osmometer according to the manufacturer's instructions.
-
Measure the osmolality of the individual drug solutions and the admixture.
-
Compare the measured osmolality of the admixture to the theoretically calculated value to check for unexpected changes.
-
Chemical Stability Assessment: HPLC Analysis
Issue: You need to confirm that the active pharmaceutical ingredients (APIs) are not degrading when mixed.
Solution: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Causality: HPLC is a powerful analytical technique that can separate and quantify the individual APIs in a mixture, as well as detect the presence of any degradation products[6]. A stability-indicating method is one that can resolve the active ingredients from any potential degradants[4].
Protocol:
-
Method Development: Develop and validate an HPLC method capable of separating and quantifying this compound and the other drug of interest, as well as their known impurities and degradation products. A recent study describes a stability-indicating UHPLC method for this compound that can serve as a starting point[4].
-
Sample Analysis:
-
Prepare samples of the individual drug solutions and the admixture at various time points (e.g., 0, 1, 4, 8, and 24 hours) after mixing.
-
Analyze the samples by HPLC.
-
-
Data Interpretation:
-
A significant decrease (>10%) in the concentration of either API over time suggests a chemical incompatibility[7].
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Experimental Workflow & Data Presentation
Workflow for Compatibility Testing
Caption: Experimental workflow for assessing this compound compatibility.
Summary of Known Compatibility Data
| Drug Admixed with this compound | Physical Compatibility | Physicochemical Stability | Chemical Stability (API Recovery) | Reference |
| Formoterol Fumarate | Compatible | Stable (pH, Osmolality) | Stable for up to 25 hours | [7] |
| Albuterol Sulfate | Inconclusive Data | Inconclusive Data | Inconclusive Data | [7] |
| Budesonide Inhalation Suspension | Inconclusive Data | Inconclusive Data | Inconclusive Data | [7] |
| Ipratropium Bromide | Inconclusive Data | Inconclusive Data | Inconclusive Data | [7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Handling variability in device components for inhalation and combination products – FDA Guidelines [fdaguidelines.com]
- 3. Reviewer Guidance for Nebulizers, Metered Dose Inhalers, Spacers and Actuators | FDA [fda.gov]
- 4. Development of a novel stability-indicating UHPLC method for this compound quality control and impurity identification using 2D-LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOP for SOP for pH and Osmolality Control in N… – SOP Guide for Pharma [pharmasop.in]
- 8. macomb-rspt.com [macomb-rspt.com]
- 9. fda.gov [fda.gov]
- 10. biomanufacturing.org [biomanufacturing.org]
- 11. Assessment of different methods of inhalation from salbutamol metered dose inhalers by urinary drug excretion and methacholine challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOP for Operation and Calibration of pH Meter | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Preclinical Head-to-Head: Unpacking the Efficacy of Revefenacin and Tiotropium
An In-Depth Guide for Researchers in Respiratory Drug Discovery
In the landscape of long-acting muscarinic antagonists (LAMAs) for the management of chronic obstructive pulmonary disease (COPD), tiotropium has long been a benchmark. However, the emergence of newer agents like revefenacin necessitates a thorough preclinical comparison to understand their distinct pharmacological profiles. This guide provides a detailed, data-driven analysis of the preclinical efficacy of this compound versus tiotropium, tailored for researchers and drug development professionals.
At the Core: Muscarinic Receptor Antagonism
Both this compound and tiotropium exert their therapeutic effect by blocking muscarinic acetylcholine receptors (mAChRs) in the airways.[1][2][3][4] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, induces bronchoconstriction and mucus secretion via these receptors, particularly the M3 subtype located on airway smooth muscle and submucosal glands.[1][3][5] By competitively inhibiting acetylcholine at these receptors, LAMAs lead to bronchodilation and a reduction in mucus production, alleviating the hallmark symptoms of COPD.[1][2][3]
While both drugs share this fundamental mechanism, their nuanced interactions with muscarinic receptor subtypes and their resulting pharmacological profiles exhibit important differences.
Receptor Binding Affinity and Selectivity: A Tale of Two Antagonists
The initial interaction between a drug and its target is a critical determinant of its potency and potential for off-target effects. Radioligand binding assays are instrumental in quantifying this interaction.
This compound demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[4][6][7] In equilibrium competition radioligand binding studies, this compound displayed subnanomolar affinity for M2 and M3 receptors, with pKi values of 9.5 and 9.7, respectively.[6] Tiotropium also binds with high affinity to all five mAChR subtypes and is approximately 10 times more potent than ipratropium bromide in binding to human lung muscarinic receptors.[8][9] Comparative studies indicate that tiotropium has a higher affinity for the human M3 receptor (pKi = 10.71) compared to this compound.[6] The rank order of affinity at the human M3 receptor is tiotropium > this compound.[6]
A key differentiator lies in their kinetic selectivity. This compound exhibits a significantly slower dissociation from the M3 receptor compared to the M2 receptor, with dissociation half-lives of 82 minutes for M3 versus 6.9 minutes for M2.[10][11] This kinetic selectivity for M3 receptors is a desirable attribute, as prolonged M3 blockade is responsible for sustained bronchodilation, while faster dissociation from M2 autoreceptors may mitigate potential cardiac side effects. Tiotropium also demonstrates kinetic selectivity, dissociating more slowly from M1 and M3 receptors than from M2 receptors, which contributes to its long duration of action.[8][9][12][13]
| Compound | hM1 (pKi) | hM2 (pKi) | hM3 (pKi) | hM4 (pKi) | hM5 (pKi) |
| This compound | 8.2 - 9.8 | 9.5 | 9.7 | 8.2 - 9.8 | 8.2 - 9.8 |
| Tiotropium | High Affinity | High Affinity | 10.71 | High Affinity | High Affinity |
| Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi). Data synthesized from multiple sources.[6][9] |
In Vitro Functional Efficacy: From Receptor Binding to Tissue Response
Beyond receptor affinity, functional assays in isolated airway tissues provide a more direct measure of a compound's ability to antagonize bronchoconstriction.
In functional studies, both this compound and tiotropium act as competitive antagonists at all five human muscarinic receptor subtypes.[6][14] this compound has been shown to potently inhibit agonist-stimulated intracellular calcium mobilization in cells expressing M3 receptors, with pKI values that closely match its radioligand binding affinities.[6] Importantly, this compound does not stimulate a calcium response in the absence of an agonist, confirming its neutral antagonist properties.[6]
Studies on isolated tracheal tissues from rats, guinea pigs, and humans have demonstrated that this compound produces a potent and long-lasting antagonism of mAChR-mediated contractile responses.[6][10] The antagonistic effects of this compound in these tissues were found to be slowly reversible, with half-lives exceeding 10 hours in human bronchial tissues.[6] Similarly, tiotropium exhibits a potent inhibitory effect against cholinergic nerve-induced contraction of guinea-pig and human airways, with a slower onset but much slower dissociation compared to atropine and ipratropium.[9]
dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for in vitro isolated tracheal ring experiments.
In Vivo Preclinical Models: Efficacy in a Physiological Context
Animal models of COPD and bronchoconstriction are crucial for evaluating the in vivo efficacy and duration of action of novel respiratory therapeutics.
In anesthetized dogs and rats, inhaled this compound provided dose-dependent and sustained bronchoprotection against acetylcholine- or methacholine-induced bronchoconstriction.[10] This protective effect was observed as early as 5 minutes post-dose and was maintained for up to 24 hours.[10] Preclinical studies have also suggested that this compound has a superior functional lung selectivity index (ratio of bronchoprotective versus antisialagogue potency) compared to tiotropium.[15][16][17]
Tiotropium has been extensively studied in various animal models. In a guinea pig model of COPD induced by repeated lipopolysaccharide (LPS) exposure, inhaled tiotropium was shown to inhibit airway and parenchymal neutrophilia, goblet cell hyperplasia, and collagen deposition.[18][19][20][21] These findings suggest that tiotropium possesses significant anti-inflammatory and anti-remodeling properties in addition to its bronchodilator effects.[18][19][20][21] In a cigarette smoke-induced mouse model of COPD, tiotropium also demonstrated anti-inflammatory activity by inhibiting pulmonary neutrophilic inflammation.[22]
dot graph ERD { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for in vivo methacholine-induced bronchoconstriction studies.
Experimental Protocols in Detail
In Vitro Isolated Tracheal Ring Assay
This assay provides a direct measure of the functional antagonism of muscarinic receptor-mediated smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit buffer. The trachea is then cleaned of adhering connective tissue and cut into 2-3 mm wide rings.
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tension and Equilibration: The rings are subjected to an optimal resting tension (e.g., 1 g) and allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.
-
Contraction and Washout: A submaximal concentration of acetylcholine (e.g., 1 µM) is added to test the viability of the tissue. After a stable contraction is achieved, the tissue is washed repeatedly until the tension returns to baseline.
-
Antagonist Incubation: this compound, tiotropium, or vehicle is added to the organ bath at the desired concentration and incubated for a predetermined period (e.g., 60 minutes).
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to acetylcholine is then generated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by calculating the pA2 value from a Schild plot, which provides a measure of the affinity of a competitive antagonist for its receptor.
In Vivo Methacholine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the in vivo bronchoprotective effects of inhaled compounds.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation. A catheter is placed in the jugular vein for the administration of methacholine.
-
Lung Function Measurement: Airway resistance and dynamic compliance are continuously measured using a whole-body plethysmograph.
-
Drug Administration: Animals are exposed to an aerosolized solution of this compound, tiotropium, or vehicle for a specified duration.
-
Methacholine Challenge: At various time points after drug administration (e.g., 1, 4, 8, 12, and 24 hours), increasing doses of methacholine are administered intravenously to induce bronchoconstriction.
-
Data Recording: The changes in airway resistance and dynamic compliance are recorded for each dose of methacholine.
-
Data Analysis: The dose of methacholine required to produce a 50% increase in airway resistance (ED50) is calculated for each time point. The bronchoprotective effect of the test compound is determined by the rightward shift in the methacholine dose-response curve and the increase in the ED50.
Conclusion: A Preclinical Perspective
Both this compound and tiotropium are potent long-acting muscarinic antagonists with distinct preclinical profiles. Tiotropium exhibits higher affinity for the M3 receptor, while this compound demonstrates favorable kinetic selectivity for M3 over M2 receptors. In vitro and in vivo studies confirm the potent and sustained bronchodilator and bronchoprotective effects of both compounds. Tiotropium's preclinical data also strongly supports its anti-inflammatory and anti-remodeling activities. The choice of which LAMA to advance in a drug discovery program will depend on the specific therapeutic goals and the desired pharmacological profile. This comparative guide provides a foundational understanding of the preclinical efficacy of these two important respiratory medicines.
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of this compound in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phase III Trials of this compound in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Revefenacin and Glycopyrrolate at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic options for chronic obstructive pulmonary disease (COPD), long-acting muscarinic antagonists (LAMAs) are a cornerstone of maintenance therapy.[1] Their efficacy is intrinsically linked to their interaction with muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle.[2][3] This guide provides an in-depth, objective comparison of the binding kinetics of two key LAMAs: revefenacin, a novel, once-daily nebulized treatment, and glycopyrrolate, a well-established muscarinic antagonist.[4][5] Understanding the nuances of their receptor interactions is paramount for researchers and clinicians seeking to optimize COPD management.
The Significance of Binding Kinetics in LAMA Therapy
The therapeutic profile of a LAMA—its duration of action, potency, and potential for side effects—is largely dictated by its binding kinetics at the various muscarinic receptor subtypes (M1-M5).[3] The key kinetic parameters are:
-
Association Rate (kon): The speed at which a drug binds to its receptor.
-
Dissociation Rate (koff): The speed at which a drug unbinds from its receptor. A slower koff is generally associated with a longer duration of action.
-
Equilibrium Dissociation Constant (KD): A measure of binding affinity, calculated as koff/kon. A lower KD indicates a higher binding affinity.
For COPD therapy, an ideal LAMA would exhibit high affinity and a slow dissociation rate at the M3 receptor to ensure prolonged bronchodilation.[1][6] Conversely, rapid dissociation from the M2 receptor, which is involved in regulating cardiac function, is desirable to minimize potential cardiovascular side effects.[1]
Comparative Binding Kinetics: this compound vs. Glycopyrrolate
Both this compound and glycopyrrolate are competitive antagonists at all five muscarinic receptor subtypes.[7][8] However, preclinical studies have revealed significant differences in their kinetic profiles, particularly concerning their dissociation rates from the M3 and M2 receptors.
| Drug | Receptor Subtype | pKI (Affinity) | Dissociation Half-Life (t1/2) | Key Finding |
| This compound | M3 | 9.7 | 82 minutes | Exhibits kinetic selectivity for the M3 receptor.[8][9] |
| M2 | 9.5 | 6.9 minutes | Significantly faster dissociation from M2 compared to M3.[7][9] | |
| Glycopyrrolate | M1-M3 | Not specified | Slow dissociation | Binds with high affinity to M1-M3 receptors with no selectivity.[10] |
| M2 | 9.09 (low affinity) | Not specified | Lower affinity for M2 receptors may contribute to a lower incidence of tachycardia.[11] |
Data synthesized from multiple preclinical studies.[8][9][10][11]
Analysis of Kinetic Data:
This compound demonstrates a notable kinetic selectivity for the M3 receptor over the M2 receptor.[7][9] Its dissociation half-life from the M3 receptor is approximately 12 times longer than from the M2 receptor (82 minutes vs. 6.9 minutes).[9] This slow dissociation from the M3 receptor is a key contributor to its long duration of action, allowing for once-daily dosing.[6] The faster dissociation from the M2 receptor suggests a lower potential for cardiac side effects.[1]
Glycopyrrolate, on the other hand, binds with high, nanomolar affinity to M1-M3 receptors but does not show selectivity between these subtypes.[10] However, it does exhibit a slow dissociation from airway smooth muscle muscarinic receptors, which is believed to be the mechanism behind its long duration of action.[10] Some studies suggest that glycopyrrolate has a lower affinity for the M2 receptor subtype, which may explain the low incidence of unwanted tachycardia in therapeutic use.[11]
Experimental Methodology: Determining Binding Kinetics with Surface Plasmon Resonance (SPR)
A common and powerful technique for elucidating binding kinetics is Surface Plasmon Resonance (SPR).[12][13] This label-free method allows for the real-time measurement of biomolecular interactions.[12]
Step-by-Step SPR Protocol for LAMA Binding Kinetics:
-
Sensor Chip Preparation: A sensor chip, typically coated with a thin layer of gold, is functionalized to immobilize the target receptor (e.g., purified M3 muscarinic receptors).[13][14]
-
Ligand Immobilization: The purified muscarinic receptors are covalently cross-linked or captured via high-affinity tags onto the sensor chip surface.[14]
-
Analyte Injection (Association Phase): A solution containing the LAMA (this compound or glycopyrrolate) at a known concentration is flowed over the sensor chip surface. The binding of the LAMA to the immobilized receptors causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded as an increase in the response signal.[15]
-
Buffer Wash (Dissociation Phase): The LAMA solution is replaced with a continuous flow of buffer. The dissociation of the LAMA from the receptors results in a decrease in the response signal.[15]
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to calculate the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be determined.[14]
Causality in Experimental Choices:
-
Purified Receptors: Using purified receptors ensures that the observed binding is specific to the target of interest and not influenced by other cellular components.
-
Label-Free Detection: SPR avoids the need to label the drug molecule, which could potentially alter its binding characteristics.[12]
-
Real-Time Monitoring: The ability to monitor binding and dissociation in real-time provides a detailed picture of the kinetic profile.[13]
Diagram of the SPR Experimental Workflow:
Caption: Workflow for determining LAMA binding kinetics using SPR.
Visualizing Receptor Interaction: A Conceptual Model
The following diagram illustrates the conceptual difference in the binding kinetics of this compound and glycopyrrolate at the M3 receptor.
Caption: Conceptual model of this compound and glycopyrrolate binding to the M3 receptor.
Conclusion and Clinical Implications
The distinct binding kinetics of this compound and glycopyrrolate have important implications for their clinical use in COPD.
-
This compound's kinetic selectivity for the M3 receptor, characterized by a significantly slower dissociation rate compared to the M2 receptor, provides a strong molecular basis for its once-daily dosing regimen and favorable safety profile with respect to potential cardiac effects.[7][9] This makes it a valuable option for patients who may be at risk for cardiovascular complications.
-
Glycopyrrolate's high affinity and slow dissociation from airway muscarinic receptors underpin its efficacy as a long-acting bronchodilator.[10] While it does not exhibit the same degree of M3/M2 kinetic selectivity as this compound, its lower affinity for M2 receptors may still contribute to a reduced risk of tachycardia.[11]
References
- 1. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biosensingusa.com [biosensingusa.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
A Comparative In Vitro Analysis of Revefenacin and Umeclidinium Potency at the M3 Muscarinic Receptor
This guide provides an in-depth, objective comparison of the in vitro pharmacological properties of two long-acting muscarinic antagonists (LAMAs), revefenacin and umeclidinium. Both are pivotal in the management of chronic obstructive pulmonary disease (COPD), primarily exerting their therapeutic effect through competitive antagonism of the M3 muscarinic acetylcholine receptor (M3R) in the airway smooth muscle. Understanding their distinct in vitro potency and kinetic profiles is crucial for researchers and drug development professionals seeking to innovate within this therapeutic class.
The M3 Muscarinic Receptor: The Primary Target for Bronchodilation
The M3 receptor, a member of the G-protein-coupled receptor (GPCR) family, is predominantly expressed on airway smooth muscle cells and submucosal glands.[1][2] Upon stimulation by the endogenous neurotransmitter acetylcholine (ACh), the M3 receptor couples to the Gq/11 protein.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][3] This surge in cytosolic calcium is the direct trigger for smooth muscle contraction, leading to bronchoconstriction.[1][4] Muscarinic antagonists like this compound and umeclidinium competitively block ACh from binding to the M3 receptor, thereby inhibiting this pathway and promoting bronchodilation.[1][4][5]
References
- 1. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. What is the mechanism of Umeclidinium Bromide? [synapse.patsnap.com]
- 5. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Long-Acting Muscarinic Antagonists (LAMAs) in Preclinical Animal Models of COPD
This guide provides a comprehensive, in-depth comparison of Long-acting Muscarinic Antagonists (LAMAs), a cornerstone therapy for Chronic Obstructive Pulmonary Disease (COPD), within the context of preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the comparative efficacy and mechanistic nuances of different LAMAs.
The Crucial Role of LAMAs in COPD Pathophysiology
COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases.[1] A key pathophysiological feature is increased cholinergic tone, leading to bronchoconstriction. LAMAs act by blocking the effects of acetylcholine at the M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[2][3][4] Preclinical animal models are indispensable for dissecting the therapeutic potential of novel LAMAs and for head-to-head comparisons of their efficacy.
The M3 Muscarinic Receptor Signaling Pathway
The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a signaling cascade that results in muscle contraction.[5] This process is primarily mediated through the Gq protein, which activates phospholipase C (PLC).[5][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG-activated protein kinase C (PKC), leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.[5][6] LAMAs competitively antagonize acetylcholine at the M3 receptor, thereby inhibiting this contractile signaling.[3]
References
- 1. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
Validating Revefenacin's M3 Receptor Selectivity Over M2: A Technical Guide for Drug Development Professionals
In the landscape of therapeutic development for chronic obstructive pulmonary disease (COPD), the targeted antagonism of muscarinic acetylcholine receptors remains a cornerstone of effective bronchodilator therapy. Revefenacin, the first once-daily nebulized long-acting muscarinic antagonist (LAMA), has emerged as a significant advancement in this class.[1][2] This guide provides an in-depth, objective comparison of this compound's M3 receptor selectivity over its M2 counterpart, grounded in experimental data and established scientific protocols. For researchers and drug development professionals, understanding the nuances of this selectivity is paramount for appreciating its therapeutic rationale and potential clinical advantages.
The Rationale for M3 Selectivity in COPD
The physiological effects of acetylcholine in the airways are mediated by various muscarinic receptor subtypes, with M2 and M3 playing the most critical roles. The M3 receptor, coupled to the Gq protein, is predominantly located on airway smooth muscle and submucosal glands.[2] Its activation triggers a signaling cascade leading to increased intracellular calcium, resulting in bronchoconstriction and mucus secretion.[1][2] Therefore, antagonizing the M3 receptor is the primary mechanism by which LAMAs induce bronchodilation.
Conversely, the M2 receptor, a Gi-coupled receptor, functions as a presynaptic autoreceptor on postganglionic cholinergic nerve endings. Its activation inhibits further acetylcholine release, serving as a negative feedback mechanism. Non-selective blockade of M2 receptors could paradoxically increase acetylcholine release, potentially counteracting the desired bronchodilatory effect of M3 antagonism. Consequently, a LAMA with high selectivity for the M3 receptor over the M2 receptor is hypothesized to offer a more targeted and potentially more effective therapeutic intervention.
Visualizing the Opposing Signaling Pathways
To fully appreciate the importance of M3 selectivity, it is crucial to visualize the distinct signaling pathways initiated by M2 and M3 receptor activation.
Quantifying Receptor Selectivity: A Multi-faceted Approach
Validating the selectivity of a compound like this compound requires a comprehensive suite of in vitro pharmacological assays. These assays can be broadly categorized into two types: radioligand binding assays, which measure the affinity of a drug for a receptor, and functional assays, which assess the drug's ability to modulate receptor-mediated cellular responses.
Radioligand Binding Assays: Gauging Affinity and Dissociation Kinetics
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its target receptor.[3] These assays utilize a radiolabeled compound (the radioligand) with known high affinity for the receptor of interest.
Step-by-Step Methodology: Competition Binding Assay
-
Preparation of Receptor Source: Membranes from cells recombinantly expressing either human M2 or M3 muscarinic receptors are prepared. This ensures a high concentration of the target receptor and eliminates confounding effects from other receptor subtypes.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The incubation is allowed to proceed to equilibrium, where the binding of the radioligand and the test compound to the receptor has stabilized.
-
Separation: The receptor-bound radioligand is separated from the free radioligand in the solution, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to a Ki value (inhibitory constant), which represents the affinity of the test compound for the receptor.
Step-by-Step Methodology: Dissociation Kinetic Assay
-
Association: Cell membranes expressing either M2 or M3 receptors are incubated with a radiolabeled form of the test compound (e.g., [³H]-revefenacin) until equilibrium is reached.
-
Initiation of Dissociation: A high concentration of a non-radiolabeled antagonist (e.g., atropine) is added to the mixture. This prevents the re-binding of the dissociated radiolabeled test compound.
-
Time-Course Measurement: At various time points after the addition of the unlabeled antagonist, the amount of radioligand still bound to the receptor is measured using rapid filtration and scintillation counting.
-
Data Analysis: The data are plotted as the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line is used to calculate the dissociation rate constant (koff). The dissociation half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / koff.
Preclinical studies have demonstrated that while this compound exhibits high affinity for all five human muscarinic receptor subtypes (pKi values ranging from 8.2 to 9.8), its key differentiating feature lies in its dissociation kinetics.[4]
| Compound | Receptor | Dissociation Half-life (t1/2) | Kinetic Selectivity (M3/M2) | Reference |
| This compound | M3 | 82 minutes | 12-fold | [4][5] |
| M2 | 6.9 minutes | [4][5] | ||
| Tiotropium | M3 | 34.7 hours | ~9.6-fold | [6] |
| M2 | 3.6 hours | [6] | ||
| Glycopyrrolate | M3/M2 | Lacks significant kinetic selectivity | ~1-fold | [6][7] |
Table 1: Comparison of Dissociation Half-lives and Kinetic Selectivity
The data clearly indicates that this compound dissociates significantly more slowly from the M3 receptor compared to the M2 receptor, with a 12-fold kinetic selectivity.[4][5] This prolonged engagement with the target M3 receptor is believed to contribute to its long duration of action, while the faster dissociation from the M2 receptor minimizes potential off-target effects. For comparison, tiotropium also exhibits kinetic selectivity for M3 over M2, whereas glycopyrrolate does not.[6][7]
Functional Assays: Assessing Cellular Response Modulation
Functional assays provide a crucial link between receptor binding and the physiological response. They measure the ability of a compound to antagonize the downstream signaling events triggered by receptor activation.
As M3 receptors are Gq-coupled, their activation leads to an increase in intracellular calcium. A calcium mobilization assay is therefore a direct measure of M3 receptor function.
Step-by-Step Methodology
-
Cell Culture: Cells stably expressing the human M3 muscarinic receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M3 receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.
Studies have shown that this compound potently antagonizes acetylcholine-evoked calcium mobilization in cells expressing the hM3 receptor, and this antagonism is reversed less rapidly compared to its effects at the hM2 receptor, consistent with its kinetic selectivity.[4]
M2 receptors are Gi-coupled, and their activation inhibits the production of cyclic AMP (cAMP). Therefore, a cAMP assay is used to assess M2 receptor function.
Step-by-Step Methodology
-
Cell Culture: Cells stably expressing the human M2 muscarinic receptor are cultured.
-
Adenylyl Cyclase Stimulation: The cells are treated with a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.
-
Agonist and Antagonist Incubation: The cells are incubated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the test antagonist (e.g., this compound). The agonist will inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.
Conclusion: The Significance of this compound's Selectivity Profile
The comprehensive in vitro characterization of this compound robustly validates its kinetic selectivity for the M3 muscarinic receptor over the M2 receptor. This is primarily driven by a significantly slower dissociation rate from the M3 receptor. This pharmacological profile provides a strong scientific rationale for its use in COPD, aiming to maximize bronchodilation through potent and sustained M3 antagonism while minimizing the potential for off-target effects associated with M2 receptor blockade. For drug development professionals, the methodologies outlined in this guide serve as a blueprint for the rigorous evaluation of receptor selectivity, a critical parameter in the development of targeted and effective therapeutics.
References
- 1. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Revefenacin Preclinical Data: A Comparative Guide for Researchers
This guide provides a comprehensive, in-depth analysis of the preclinical data for revefenacin, a long-acting muscarinic antagonist (LAMA). In the landscape of respiratory drug development, a thorough understanding of a compound's preclinical profile is paramount for predicting clinical success and identifying key differentiators. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with other established LAMAs, supported by experimental data. We will delve into the nuances of receptor pharmacology, in vitro functional activity, and in vivo efficacy, providing not just data, but also the scientific rationale behind the experimental designs.
The Rationale for Nebulized LAMA Development: The Case for this compound
The development of this compound was driven by the need for a once-daily, nebulized LAMA for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] While handheld inhalers are effective for many, a significant patient population, particularly the elderly and those with severe disease or comorbidities, may struggle with the coordination required for optimal drug delivery. Nebulization offers a passive delivery method, ensuring consistent lung deposition. This compound was designed to be a potent, lung-selective LAMA with a long duration of action, making it suitable for once-daily nebulized administration.[1]
Part 1: Molecular Pharmacology - Unraveling Receptor Interactions
The cornerstone of any LAMA's activity lies in its interaction with muscarinic acetylcholine receptors (mAChRs). There are five subtypes (M1-M5), with the M3 receptor on airway smooth muscle being the primary target for inducing bronchodilation.[2][3][4] The M2 receptor, located on presynaptic cholinergic nerve terminals, acts as an autoreceptor, inhibiting further acetylcholine release; therefore, prolonged blockade of M2 receptors is theoretically undesirable as it could counteract the bronchodilatory effect.[3][5]
Receptor Binding Affinity: A Quantitative Comparison
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled drug being tested. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Preclinical studies have demonstrated that this compound exhibits high affinity for all five human muscarinic receptor subtypes.[6] A comparative analysis of the binding affinities (expressed as pKi, the negative logarithm of the Ki) of this compound and other LAMAs is presented below.
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | Reference |
| This compound | 9.4 | 9.5 | 9.7 | 9.6 | 9.8 | [6] |
| Tiotropium | ~9.9 | ~9.8 | ~10.0 | ~9.7 | ~9.6 | [3] |
| Glycopyrrolate | ~9.1 | ~9.0 | ~9.3 | ~8.9 | ~8.8 | [6] |
| Umeclidinium | ~9.9 | ~9.8 | ~10.0 | ~9.7 | ~9.5 |
Note: pKi values for comparator drugs are approximated from various sources and may not be from direct head-to-head studies under identical conditions.
These data indicate that this compound, similar to tiotropium and umeclidinium, is a high-affinity muscarinic antagonist.[6] The rank order of potency based on M3 receptor affinity is generally tiotropium ≈ umeclidinium > this compound ≈ glycopyrrolate.[6]
Kinetic Selectivity: The Importance of Dissociation Rates
Beyond just affinity, the rate at which a drug dissociates from its receptor (k-off) is a critical determinant of its duration of action. For LAMAs, a slow dissociation from the M3 receptor is desirable for sustained bronchodilation. Conversely, a faster dissociation from the M2 receptor could be advantageous to minimize potential side effects related to prolonged M2 blockade. This concept is known as kinetic selectivity.
This compound has been shown to dissociate significantly slower from the human M3 receptor compared to the M2 receptor.[6] This kinetic selectivity for the M3 receptor is a key feature that contributes to its long duration of action.[6]
| Compound | M3 Receptor Dissociation Half-Life (t½) | M2 Receptor Dissociation Half-Life (t½) | M3:M2 Kinetic Selectivity Ratio | Reference |
| This compound | 82 minutes | 6.9 minutes | ~12 | [6] |
| Tiotropium | 34.7 hours | 3.6 hours | ~9.6 | [3] |
| Glycopyrrolate | Slower than ipratropium | Slower than ipratropium | Not explicitly stated | [6] |
The slower dissociation of this compound from the M3 receptor compared to the M2 receptor provides a pharmacological basis for its sustained bronchodilator effect with potentially fewer M2-mediated side effects.[6]
Experimental Protocol: Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.
Caption: Workflow for a competitive radioligand binding assay.
Part 2: In Vitro Functional Antagonism - From Receptor Binding to Tissue Response
While binding assays provide crucial information about the molecular interaction of a drug with its target, functional assays are essential to understand how this interaction translates into a physiological response. For LAMAs, the key functional outcome is the inhibition of bronchoconstriction in airway smooth muscle.
Organ Bath Studies: Assessing Contractile Responses
Isolated organ bath studies are a classic in vitro technique used to measure the contractile and relaxant properties of drugs on intact tissues, such as tracheal or bronchial smooth muscle strips.[7][8][9] In these experiments, the tissue is suspended in a temperature-controlled, oxygenated physiological salt solution. A contractile agonist, such as acetylcholine or methacholine, is added to induce muscle contraction, which is measured by a force transducer. The ability of an antagonist to inhibit this contraction is then quantified.
Preclinical studies in isolated tracheal tissues from rats and guinea pigs, as well as in human bronchial tissues, have demonstrated that this compound potently antagonizes mAChR-mediated contractile responses.[6] Importantly, the antagonistic effects of this compound were found to be slowly reversible, with a long duration of action.[6]
| Species | Tissue | Antagonist | Duration of Action (t½ of reversal) | Reference |
| Rat | Trachea | This compound | 13.3 hours | [6] |
| Guinea Pig | Trachea | This compound | >16 hours | [6] |
| Human | Bronchi | This compound | >10 hours | [6] |
| Guinea Pig | Trachea | Tiotropium | >17 hours | [6] |
| Guinea Pig | Trachea | Ipratropium | 1.6 hours | [6] |
These data highlight the long-lasting functional antagonism of this compound in airway smooth muscle, consistent with its slow dissociation from M3 receptors and supporting its potential for once-daily dosing.[6]
Experimental Protocol: In Vitro Organ Bath Assay
This protocol provides a general overview of an in vitro organ bath experiment to assess the functional antagonism of a test compound on airway smooth muscle contraction.
Caption: Workflow for an in vitro organ bath assay.
Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
The binding of acetylcholine to M3 receptors on airway smooth muscle initiates a cascade of intracellular events leading to contraction. This signaling pathway is a key area of investigation for understanding how LAMAs exert their effects.
Caption: Muscarinic receptor signaling pathway in airway smooth muscle.
This compound acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding and initiating this signaling cascade, thereby leading to bronchodilation.[3][10]
Part 3: In Vivo Efficacy - Demonstrating Bronchoprotection in Animal Models
While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating the efficacy and duration of action of a drug in a whole-organism context. These models typically involve inducing bronchoconstriction in anesthetized animals and then assessing the ability of the test drug to prevent or reverse this effect.
In anesthetized dogs and rats, inhaled this compound has been shown to provide dose-dependent bronchoprotection against acetylcholine- or methacholine-induced bronchoconstriction.[3][11] This protective effect was observed as early as 5 minutes post-dose and was sustained for up to 24 hours.[3]
A key finding from in vivo studies was the sustained bronchoprotective potency of this compound after repeated once-daily dosing for 7 days, similar to tiotropium.[11] In contrast, glycopyrronium showed a significant loss in potency after repeat dosing in the same model.[11] This suggests that this compound is less prone to tachyphylaxis (a rapid decrease in response to a drug after repeated doses) than glycopyrronium.[11]
Furthermore, this compound demonstrated a superior lung selectivity index (ratio of antisialogogue to bronchoprotective potency) compared to glycopyrronium and, after repeat dosing, to tiotropium.[11] This indicates a greater functional selectivity for the lungs, which may translate to an improved tolerability profile with fewer systemic anticholinergic side effects.[11]
Experimental Protocol: In Vivo Bronchoprotection Assay
This protocol outlines the general procedure for an in vivo bronchoprotection study in an animal model.
Caption: Workflow for an in vivo bronchoprotection assay.
Part 4: The Active Metabolite - A Contributor to the Overall Profile
Following administration, this compound is rapidly metabolized to its major active metabolite, THRX-195518.[3] This metabolite also possesses affinity for muscarinic receptors, although its potency is lower than that of the parent compound.[3][4] The systemic exposure to THRX-195518 is significantly higher than that of this compound.[3] While the bronchodilatory effect of this compound is primarily a site-specific action in the lungs, the systemic exposure to the active metabolite could contribute to the overall pharmacodynamic profile and any potential systemic anticholinergic effects.[4][12]
Conclusion: A Preclinical Profile Supporting a Differentiated Nebulized LAMA
The preclinical data for this compound consistently demonstrate its profile as a potent and selective LAMA with a long duration of action. Key differentiators emerging from this cross-study analysis include:
-
High affinity for all muscarinic receptor subtypes , with a particularly high affinity for the M3 receptor.[6]
-
Kinetic selectivity for the M3 receptor over the M2 receptor , providing a pharmacological basis for its sustained bronchodilation with potentially reduced M2-mediated side effects.[6]
-
Potent and long-lasting functional antagonism of cholinergic-mediated bronchoconstriction in human airway tissues.[6]
-
Sustained in vivo bronchoprotection after repeated once-daily dosing, with less susceptibility to tachyphylaxis compared to glycopyrronium.[11]
-
A favorable lung selectivity index , suggesting a potentially improved safety and tolerability profile.[11]
This robust preclinical package provided a strong scientific rationale for the clinical development of this compound as the first once-daily nebulized LAMA for the treatment of COPD, addressing an unmet need for a significant patient population.
References
- 1. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evidence on tiotropium bromide in asthma: from the rationale to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lung Selectivity: Revefenacin Versus Other Inhaled Anticholinergics
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of long-acting muscarinic antagonists (LAMAs) for the treatment of chronic obstructive pulmonary disease (COPD), the pursuit of lung selectivity remains a paramount objective. Maximizing therapeutic efficacy in the airways while minimizing systemic anticholinergic side effects is the cornerstone of developing safer and more effective treatments. This guide provides an in-depth comparison of the lung selectivity of revefenacin, a novel LAMA, with other established anticholinergics, including tiotropium, umeclidinium, and glycopyrrolate. We will delve into the preclinical and clinical data that underpin these comparisons, offering a comprehensive resource for researchers and drug development professionals in the respiratory field.
The Rationale for Lung Selectivity in Anticholinergic Therapy
Anticholinergic agents exert their therapeutic effect in COPD by blocking the action of acetylcholine at muscarinic receptors in the airways, leading to bronchodilation. However, muscarinic receptors are widely distributed throughout the body, and their blockade in other tissues can lead to undesirable side effects such as dry mouth, blurred vision, urinary retention, and cardiovascular events. Therefore, an ideal inhaled anticholinergic would exhibit high potency and prolonged duration of action within the lungs, coupled with minimal systemic absorption and rapid systemic clearance. This "lung-selective" profile is the key to an optimized therapeutic index.
Unraveling the Mechanism: M2 versus M3 Receptor Selectivity
The primary target for bronchodilation is the M3 muscarinic receptor, which is predominantly located on airway smooth muscle and submucosal glands.[1] Antagonism of M3 receptors leads to smooth muscle relaxation and reduced mucus secretion. Conversely, the M2 muscarinic receptor is found on presynaptic parasympathetic nerve terminals and functions as an autoreceptor, inhibiting further acetylcholine release.[2] Blockade of M2 receptors can paradoxically increase acetylcholine release, potentially counteracting the bronchodilatory effect of M3 receptor antagonism.
Therefore, a key aspect of lung selectivity is not just localization of the drug to the airways, but also its relative affinity and dissociation kinetics from M2 and M3 receptors. An antagonist with a faster dissociation rate from M2 receptors compared to M3 receptors (kinetic selectivity) would theoretically offer a more favorable profile, preserving the inhibitory feedback loop of the M2 receptor while providing sustained M3 receptor blockade.
Comparative Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a fundamental determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the reported Ki values for this compound and other LAMAs at human muscarinic M1, M2, and M3 receptors.
| Anticholinergic | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M3:M1 Selectivity Ratio | M3:M2 Selectivity Ratio |
| This compound | ~1.6 | ~6.3 | ~0.63 | ~0.4 | ~0.1 |
| Umeclidinium | 0.16 | 0.15 | 0.06 | 0.38 | 0.4 |
| Glycopyrrolate | ~1.0 | ~1.889 | ~1.686 | ~1.7 | ~0.9 |
| Tiotropium | - | - | - | - | - |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from preclinical studies.[3][4][5]
From this data, it is evident that both this compound and umeclidinium exhibit high affinity for the M3 receptor.[3][4] Glycopyrrolate also demonstrates high affinity for muscarinic receptors but with less selectivity between the M1, M2, and M3 subtypes.[5][6][7]
Kinetic Selectivity: The Importance of Dissociation Rates
Beyond simple binding affinity, the rate at which a drug dissociates from its receptor (dissociation half-life, t½) is a critical factor in its duration of action and potential for kinetic selectivity. A longer dissociation half-life from the M3 receptor contributes to a sustained bronchodilator effect, allowing for once-daily dosing. Furthermore, a significantly shorter dissociation half-life from the M2 receptor compared to the M3 receptor indicates kinetic selectivity, which is a desirable property.
| Anticholinergic | M2 Dissociation t½ (min) | M3 Dissociation t½ (min) | M3:M2 Kinetic Selectivity Ratio |
| This compound | 6.9 | 82 | 11.9 |
| Umeclidinium | 9 | 82 | 9.1 |
| Tiotropium | ~216 (3.6 hours) | ~2082 (34.7 hours) | ~9.6 |
| Glycopyrrolate | No significant kinetic selectivity reported | No significant kinetic selectivity reported | - |
Data compiled from preclinical studies.[3][4][7][8]
This compound demonstrates a notable kinetic selectivity for the M3 receptor over the M2 receptor, with a selectivity ratio of approximately 11.9.[9] This suggests that while it effectively blocks the M3 receptor for a prolonged period, it dissociates more rapidly from the M2 autoreceptor, potentially preserving its inhibitory function. Umeclidinium also exhibits kinetic selectivity for the M3 receptor.[3][4] Tiotropium is known for its very slow dissociation from the M3 receptor, contributing to its long duration of action.[8] In contrast, glycopyrrolate does not appear to possess significant kinetic selectivity.[6][7]
Clinical Evidence of Lung Selectivity: Efficacy and Systemic Side Effects
Ultimately, the lung selectivity of an inhaled anticholinergic is best evaluated through clinical trial data, which provides insights into both its efficacy in the lungs and its systemic side effect profile.
Efficacy in the Lungs
Numerous clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with moderate to very severe COPD.[4][10] Head-to-head and comparative studies have shown that this compound produces statistically significant and clinically meaningful improvements in forced expiratory volume in one second (FEV1) that are comparable to other once-daily LAMAs like tiotropium.[9][10]
Systemic Side Effect Profile
A key indicator of lung selectivity is a low incidence of systemic anticholinergic side effects. Clinical trials have consistently shown that this compound is well-tolerated, with a safety profile comparable to placebo and other LAMAs.[8][10][11][12]
The following table summarizes the incidence of common anticholinergic adverse events from a 52-week safety study comparing this compound and tiotropium.[9]
| Adverse Event | This compound 88 mcg (%) | This compound 175 mcg (%) | Tiotropium 18 mcg (%) |
| Dry Mouth | 1.4 | 1.8 | 4.2 |
| Urinary Retention | <1 | <1 | <1 |
| Blurred Vision | <1 | <1 | <1 |
These data suggest a favorable systemic side effect profile for this compound, with a numerically lower incidence of dry mouth compared to tiotropium in this particular study.[9] This clinical finding supports the preclinical evidence of its lung-selective properties.
Experimental Methodologies for Assessing Lung Selectivity
The determination of lung selectivity relies on a combination of in vitro and in vivo experimental models. Here, we outline the principles behind two key methodologies.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) and dissociation kinetics of a drug at specific receptor subtypes.
Step-by-Step Methodology:
-
Receptor Preparation: Membranes from cells engineered to express a single subtype of human muscarinic receptor (e.g., M1, M2, M3) are isolated.[13]
-
Competition Binding Assay (for Ki): A fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test drug (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of cell lines expressing single receptor subtypes is crucial for accurately determining the affinity for each specific receptor without interference from other subtypes. The choice of radioligand and its concentration is optimized to ensure a robust and reproducible signal.
Isolated Organ Bath Functional Assays
These ex vivo experiments assess the functional antagonist activity of a drug on airway smooth muscle contraction.
Step-by-Step Methodology:
-
Tissue Preparation: Bronchial tissue is obtained from either animal models (e.g., guinea pig trachea) or human lung resection specimens. The tissue is dissected into rings or strips and mounted in an organ bath.[14][15][16][17]
-
Organ Bath Setup: The organ bath contains a physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissue is connected to a force transducer to measure changes in muscle tension.
-
Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the bath to induce smooth muscle contraction.
-
Antagonist Evaluation: The ability of the test anticholinergic to inhibit or reverse the agonist-induced contraction is measured. Concentration-response curves are generated to determine the potency of the antagonist (often expressed as pA2 or IC50).
-
Washout and Reversibility: To assess the duration of action, the antagonist is washed out of the bath, and the recovery of the contractile response to the agonist is monitored over time.
Causality Behind Experimental Choices: The use of isolated airway tissue provides a physiologically relevant model to study the functional consequences of receptor blockade in the target tissue. The controlled environment of the organ bath allows for the precise measurement of drug effects on muscle contractility, independent of systemic influences.
Visualizing the Signaling Pathways
The differential effects of anticholinergics on M2 and M3 receptors can be visualized through their distinct signaling pathways.
References
- 1. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 2. Comparison of COPD health care utilization and associated costs across patients treated with LAMA+LABA fixed-dose therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficacy and Safety of this compound for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Treatments for COPD: Evidence to Date on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. ajmc.com [ajmc.com]
- 13. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dysfunctional inhibitory muscarinic receptors mediate enhanced histamine release in isolated human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of histamine antagonists on antigen-induced contractions of sensitized human bronchus in vitro [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic control of histamine release from airways. Inhibitory M1-receptors in human bronchi but absence in rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of phosphoinositide metabolism in human bronchial smooth muscle contraction and in functional antagonism by beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Properties of Revefenacin Compared to Other Long-Acting Muscarinic Antagonists (LAMAs): A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory properties of revefenacin and other long-acting muscarinic antagonists (LAMAs) for researchers, scientists, and drug development professionals. We will delve into the known mechanisms, present the available experimental data, and propose robust methodologies for future head-to-head comparative studies.
The Evolving Role of LAMAs Beyond Bronchodilation in COPD
Chronic Obstructive Pulmonary Disease (COPD) is fundamentally an inflammatory condition of the airways.[1][2] While bronchodilation remains the primary therapeutic goal for LAMAs in managing COPD symptoms, there is a growing body of evidence suggesting that these agents may also exert anti-inflammatory effects.[3][4] This dual action could be pivotal in modifying the disease course and reducing exacerbations.
LAMAs function by blocking the action of acetylcholine on muscarinic receptors in the airways.[1][5] Specifically, inhibition of the M3 receptor on airway smooth muscle leads to bronchodilation.[5][6] However, muscarinic receptors are also present on various inflammatory and epithelial cells, suggesting a broader role for LAMAs in modulating airway inflammation.[3]
This compound: A Nebulized LAMA with Potential Anti-inflammatory Action
This compound (Yupelri®) is the first once-daily nebulized LAMA approved for the maintenance treatment of COPD.[2][7][8] Its primary mechanism of action is through competitive and reversible inhibition of M3 muscarinic receptors, leading to prolonged bronchodilation.[7] While clinical trials have extensively documented its efficacy and safety in improving lung function, direct evidence of its anti-inflammatory properties in comparative studies is still emerging.[7][9][10][11][12]
The chemical structure of this compound, a novel biphenyl carbamate tertiary amine, distinguishes it from other LAMAs.[6] This unique structure may influence its binding kinetics and potential off-target effects, including those related to inflammation.
Comparative Landscape of Anti-inflammatory Effects Among LAMAs
While a direct comparative study of the anti-inflammatory effects of all major LAMAs is not yet available in the published literature, we can synthesize findings from individual studies to build a preliminary picture.
Tiotropium
Tiotropium is the most extensively studied LAMA regarding its potential anti-inflammatory effects. Some studies suggest that tiotropium can attenuate neutrophil chemotactic activity in COPD.[13] However, the evidence from human studies is conflicting. Some clinical trials did not find a significant anti-inflammatory effect of tiotropium in the sputum or blood of COPD patients, with some even reporting an increase in certain inflammatory proteins in the sputum.[14] Conversely, animal models have shown that tiotropium can reduce lung inflammation in response to various stimuli.[15]
Aclidinium Bromide
Aclidinium bromide has demonstrated anti-inflammatory properties in human neutrophils.[16] Studies have shown its ability to inhibit the release of cytokines and MMP-9 induced by lipopolysaccharide (LPS) or cigarette smoke extract in neutrophils from both healthy individuals and COPD patients.[16] Furthermore, aclidinium has shown synergistic anti-inflammatory effects when combined with corticosteroids.[16]
Glycopyrrolate
In vitro studies using human primary monocytes have indicated that R,R-glycopyrrolate can act synergistically with a PDE4 inhibitor (rolipram) and a corticosteroid (budesonide) to inhibit the release of the pro-inflammatory cytokine TNF-alpha.[17] However, glycopyrrolate alone did not show an effect on LPS-induced TNF-alpha release in this model.[17]
Umeclidinium
There is a notable lack of published data specifically investigating the anti-inflammatory effects of umeclidinium.[3] While its efficacy as a bronchodilator, both as a monotherapy and in combination with other agents, is well-established, its direct impact on inflammatory pathways remains an area for future research.[18]
Proposed Experimental Framework for Direct Comparison
To definitively assess the comparative anti-inflammatory properties of this compound and other LAMAs, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols outline a robust approach to generating this critical data.
Experimental Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Human Bronchial Epithelial Cells
Objective: To compare the ability of this compound, tiotropium, aclidinium, glycopyrrolate, and umeclidinium to suppress inflammatory responses in human bronchial epithelial cells (HBECs).
Methodology:
-
Cell Culture: Culture primary HBECs obtained from healthy donors and COPD patients.
-
Stimulation: Pre-incubate HBEC monolayers with equimolar concentrations of each LAMA (this compound, tiotropium, aclidinium, glycopyrrolate, umeclidinium) or vehicle control for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or cigarette smoke extract (CSE) for 24 hours.
-
Cytokine Analysis: Collect cell culture supernatants and quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression of genes encoding for pro-inflammatory cytokines and chemokines.
-
Signaling Pathway Analysis: Perform Western blotting to assess the phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and p38 MAPK.
Diagram: Experimental Workflow for In Vitro LAMA Comparison
Caption: Workflow for comparing the anti-inflammatory effects of different LAMAs in vitro.
Experimental Protocol 2: In Vivo Murine Model of COPD Exacerbation
Objective: To evaluate the comparative efficacy of nebulized this compound and other LAMAs in a murine model of COPD exacerbation.
Methodology:
-
Model Induction: Induce a COPD-like phenotype in mice through chronic exposure to cigarette smoke.
-
Exacerbation Trigger: Trigger an acute exacerbation by intranasal administration of a viral (e.g., rhinovirus) or bacterial (e.g., non-typeable Haemophilus influenzae) mimic.
-
Treatment: Administer nebulized this compound, tiotropium, aclidinium, glycopyrrolate, umeclidinium, or placebo to different groups of mice daily, starting before the exacerbation trigger.
-
Bronchoalveolar Lavage (BAL): At a specified time point post-exacerbation, perform BAL to collect airway inflammatory cells.
-
Cellular Analysis: Perform differential cell counts on BAL fluid to quantify neutrophils, macrophages, and lymphocytes.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines in the BAL fluid.
-
Histopathology: Perfuse and fix the lungs for histological analysis to assess the degree of inflammation and airway remodeling.
Diagram: Inflammatory Signaling Pathway in Airway Epithelial Cells
Caption: Simplified signaling cascade of airway inflammation and potential LAMA intervention.
Data Summary and Future Directions
The following table summarizes the current state of evidence for the anti-inflammatory properties of various LAMAs.
| LAMA | In Vitro Evidence | In Vivo (Animal) Evidence | Human Clinical Evidence |
| This compound | Limited published data | Limited published data | Primarily focused on bronchodilation; anti-inflammatory effects not yet a primary endpoint in major trials.[9] |
| Tiotropium | Attenuates neutrophil chemotaxis.[13] | Reduces lung inflammation in various models.[15] | Conflicting results; some studies show no effect or an increase in sputum inflammatory markers.[14] |
| Aclidinium | Inhibits cytokine release from neutrophils.[16] | Data not prominent in searches. | Data not prominent in searches. |
| Glycopyrrolate | Synergistic anti-inflammatory effects with other agents.[17] | Data not prominent in searches. | Primarily studied for non-respiratory indications.[19][20][21][22] |
| Umeclidinium | No significant published data.[3] | Data not prominent in searches. | Primarily focused on bronchodilation.[18] |
Conclusion
While this compound is a promising once-daily nebulized LAMA for the management of COPD, its anti-inflammatory properties relative to other LAMAs remain to be fully elucidated. The existing evidence for anti-inflammatory effects across the LAMA class is varied and, in some cases, contradictory. The proposed experimental frameworks provide a clear path forward for conducting the necessary head-to-head comparisons. Such studies will be invaluable for the research and drug development community in understanding the full therapeutic potential of this compound and other LAMAs in modifying the inflammatory cascade that drives COPD pathogenesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Yupelri (this compound) for Chronic Obstructive Pulmonary Disease, US [clinicaltrialsarena.com]
- 3. The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]
- 7. ajmc.com [ajmc.com]
- 8. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Efficacy and Safety of this compound for the Treatment of Chronic Obstructive Pulmonary Disease: A Systematic Review [frontiersin.org]
- 10. Phase III Trials of this compound in COPD Patients | Journal of The COPD Foundation [journal.copdfoundation.org]
- 11. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound, a long-acting muscarinic antagonist for nebulized therapy, in patients with markers of more severe COPD: a post hoc subgroup analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic effects of the anti-cholinergic R,R-glycopyrrolate with anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Umeclidinium in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Glycopyrrolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Glycopyrrolate: MedlinePlus Drug Information [medlineplus.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Revefenacin: Ensuring Safety and Compliance
For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of revefenacin, an anticholinergic agent used in the treatment of chronic obstructive pulmonary disease (COPD). Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
The Critical Importance of Proper Pharmaceutical Waste Management
Pharmaceutical research generates a diverse array of waste streams, from unused medications to contaminated lab materials.[1] The improper disposal of these materials can pose significant risks to both human health and the environment.[1] Regulatory bodies such as the Environmental Protection Agency (EPA) have established stringent guidelines to mitigate these risks.[1] This guide is designed to provide clarity and practical instruction for the responsible management of this compound waste in a laboratory setting.
Characterizing this compound Waste: Hazardous vs. Non-Hazardous
A crucial first step in the proper disposal of any pharmaceutical is to determine its classification under the Resource Conservation and Recovery Act (RCRA).[1][2] this compound is not currently listed on the EPA's P-list (acutely hazardous wastes) or U-list (toxic wastes).[3][4][5][6][7] Therefore, in its pure form or as unused product, it is typically managed as a non-RCRA, non-hazardous pharmaceutical waste .
It is imperative to understand that "non-hazardous" does not equate to "harmless."[8][9] Non-RCRA pharmaceutical waste can still have deleterious effects on the environment if not disposed of correctly.[8][9] For this reason, it should never be disposed of in regular trash or flushed down the sewer system.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, including this compound, equipping yourself with the appropriate Personal Protective Equipment (PPE) is non-negotiable. This minimizes the risk of exposure through inhalation, skin contact, or accidental ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent dermal absorption of the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or aerosols.[10] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for routine handling of solutions, but a dust mask or respirator may be necessary if handling powdered this compound to avoid inhalation. | To prevent respiratory tract irritation or sensitization. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound waste in a research laboratory.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of effective laboratory waste management.[11][12][13] As soon as this compound waste is generated, it must be separated from other waste streams.
-
Non-Hazardous Pharmaceutical Waste Container: Designate a specific, clearly labeled container for non-hazardous pharmaceutical waste.[9] These are often white with blue lids or otherwise distinctly marked for incineration.[8][13]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.[12]
-
General Lab Waste: Uncontaminated materials such as packaging can be disposed of in the general laboratory waste.
Step 2: Container Management
The integrity of your waste containers is crucial for preventing leaks and ensuring safety.
-
Compatibility: Ensure the container material is compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with their contents. For this compound waste, the label should read "Non-Hazardous Pharmaceutical Waste for Incineration" and may include the chemical name.[8]
-
Closure: Keep waste containers securely closed when not in use to prevent spills and volatilization.
Step 3: Accumulation and Storage
Accumulate this compound waste in a designated, secure area within the laboratory. This area should be away from general lab traffic and clearly marked as a waste accumulation point.
Step 4: Final Disposal
The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration .[8][14][15] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Engage a Licensed Waste Disposal Vendor: Your institution should have a contract with a licensed hazardous and medical waste disposal company. This vendor will be equipped to transport and incinerate the pharmaceutical waste in accordance with all federal, state, and local regulations.
-
Documentation: Maintain a detailed record of all disposed pharmaceutical waste, including the name of the compound, quantity, and date of disposal. This documentation is essential for regulatory compliance and institutional safety audits.
Visualizing the Disposal Workflow
To further clarify the decision-making process for this compound disposal, the following workflow diagram is provided.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of chemical waste is a fundamental aspect of good laboratory practice. By following these established procedures for this compound, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific integrity. Always consult your institution's specific waste management plan and your Environmental Health and Safety (EHS) department for any additional requirements.
References
- 1. Content Retired - Compliance Assistance Centers [caiweb.com]
- 2. epa.gov [epa.gov]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Pharmaceutical [leegov.com]
- 8. usbioclean.com [usbioclean.com]
- 9. trihazsolutions.com [trihazsolutions.com]
- 10. protectivecoverall.com [protectivecoverall.com]
- 11. benchchem.com [benchchem.com]
- 12. clinicallab.com [clinicallab.com]
- 13. choicemedwaste.com [choicemedwaste.com]
- 14. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 15. iwaste.epa.gov [iwaste.epa.gov]
Navigating the Safe Handling of Revefenacin: A Guide to Personal Protective Equipment
For the dedicated researchers, scientists, and drug development professionals working at the forefront of respiratory medicine, ensuring personal safety is as critical as the breakthroughs you strive to achieve. Revefenacin, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD), represents a significant advancement in patient care.[1][2] However, like many potent pharmaceutical compounds, its handling in a laboratory setting demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for safely handling this compound, grounded in scientific principles and regulatory standards.
Understanding the Risks Associated with this compound
Before delving into specific PPE recommendations, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Inhalation of the compound may lead to symptoms such as difficulty breathing (dyspnea), coughing, and wheezing.[4] Therefore, the primary routes of occupational exposure that must be controlled are inhalation of airborne particles or aerosols and direct contact with the skin and eyes.
The Hierarchy of Controls: Your First Line of Defense
It is a fundamental principle of occupational safety that PPE is the last line of defense.[4][5] Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, this includes:
-
Ventilated Enclosures: Handling powdered this compound should be performed in a chemical fume hood, a glove box, or a similar ventilated enclosure to capture airborne particles at the source.[6][7]
-
Local Exhaust Ventilation: For tasks where a full enclosure is not feasible, local exhaust ventilation (LEV) systems can be used to capture emissions near the point of release.[7]
-
-
Administrative Controls: These are changes to work practices and procedures. Examples include:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency protocols.[8]
-
Restricted Access: Limit access to areas where this compound is handled to authorized and trained personnel.[6]
-
Personal Protective Equipment (PPE) for Handling this compound
When engineering and administrative controls cannot eliminate exposure, appropriate PPE is mandatory.[9] The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Respiratory Protection
Given that this compound may cause respiratory irritation, selecting the correct respiratory protection is paramount.[3] The choice of respirator depends on the potential for generating airborne particles or aerosols.
| Task | Potential for Aerosolization | Recommended Respiratory Protection | Assigned Protection Factor (APF) |
| Weighing and transferring solid this compound | High | Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter or a full-facepiece respirator with P100 cartridges. | 25-1000 (PAPR) or 50 (full-facepiece) |
| Preparing solutions | Moderate | A half-mask elastomeric respirator with P100 cartridges or an N95 filtering facepiece respirator. | 10 |
| Operating a nebulizer (in a research setting) | High | A PAPR with a HEPA filter or a supplied-air respirator (SAR) should be considered, especially in enclosed spaces or with poor ventilation. | 25-1000 (PAPR) or 1000+ (SAR) |
Source: OSHA Respiratory Protection Standard (29 CFR 1910.134) and NIOSH guidance.[10][11]
It is critical to have a written respiratory protection program that complies with OSHA's regulations, including medical evaluations, fit testing, and training.[11][12]
Skin and Body Protection
To prevent skin irritation and absorption, appropriate protective clothing is necessary.[3]
-
Gloves: Wear chemically resistant gloves. The SDS for this compound recommends gloves made from PVC, neoprene, nitrile, or vinyl.[4] It is good practice to double-glove when handling potent compounds.
-
Lab Coat/Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is recommended to protect the arms and body.
-
Coveralls: For procedures with a high risk of contamination, such as cleaning up a spill, disposable coveralls may be necessary.
Eye and Face Protection
To prevent serious eye irritation, eye and face protection is mandatory.[3]
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Goggles: For tasks with a higher risk of splashes, chemical splash goggles are required.
-
Face Shield: A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is not just in its selection but also in its correct use.
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing PPE.
Disposal Plan
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Segregation: Dispose of all used PPE in a designated, clearly labeled hazardous waste container.[13]
-
Containerization: Use sealed, leak-proof containers for all contaminated waste.[14]
-
Regulatory Compliance: The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA).[14][15] Ensure that all disposal procedures comply with federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[16]
Emergency Procedures
In the event of an exposure, immediate action is critical.
Emergency Response Protocol
Caption: Immediate steps to take in case of an exposure to this compound.
Conclusion
The safe handling of this compound is a responsibility that rests on a foundation of knowledge, preparation, and adherence to established safety protocols. By implementing a multi-layered approach that prioritizes engineering and administrative controls and is supported by the correct selection and use of personal protective equipment, researchers can mitigate the risks associated with this potent compound. This commitment to safety not only protects the individuals conducting the research but also ensures the integrity and success of the scientific endeavors that will ultimately benefit public health.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 3. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 4. A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH | CDC [cdc.gov]
- 5. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. pharm-int.com [pharm-int.com]
- 9. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 10. Protection factors for respirators used in pharmaceutical industry: policy change. | Occupational Safety and Health Administration [osha.gov]
- 11. ohdglobal.com [ohdglobal.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. pfw.edu [pfw.edu]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
